molecular formula C5H4BBrClNO2 B1519947 2-Bromo-5-chloropyridine-4-boronic acid CAS No. 1072952-51-2

2-Bromo-5-chloropyridine-4-boronic acid

Cat. No.: B1519947
CAS No.: 1072952-51-2
M. Wt: 236.26 g/mol
InChI Key: OEBDNRIHMPUZNU-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-4-boronic acid is a useful research compound. Its molecular formula is C5H4BBrClNO2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromo-5-chloropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBDNRIHMPUZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657070
Record name (2-Bromo-5-chloropyridin-4-yl)boronic acid
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-51-2
Record name B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-5-chloropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-5-chloropyridine-4-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-chloropyridine-4-boronic acid: Properties, Reactivity, and Applications

Introduction

This compound is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of a boronic acid group, a bromine atom, and a chlorine atom on a pyridine scaffold allows for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic protocols, and applications, tailored for researchers and scientists in drug development. The pyridine ring is a common motif in pharmaceuticals, and this reagent serves as a versatile starting point for constructing complex molecular architectures.[1]

Core Chemical and Physical Properties

This compound is typically a white to off-white or light yellow solid at room temperature.[2][3] Its stability is characteristic of many arylboronic acids, though care should be taken to store it in a cool, dry place away from strong oxidizing agents to prevent degradation.

Data Summary

A summary of the key identifiers and physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 1072952-51-2[2][4][5][6]
Molecular Formula C₅H₄BBrClNO₂[2][5][6]
Molecular Weight 236.26 g/mol [2][5]
IUPAC Name (2-Bromo-5-chloropyridin-4-yl)boronic acid[4]
Physical Appearance Solid / Crystalline Powder[2]
Purity Typically available at ≥97%[2][5]

Caption: 2D structure of this compound.

Reactivity and Mechanistic Insights

The utility of this reagent is defined by the differential reactivity of its three functional sites: the boronic acid, the bromo substituent, and the chloro substituent. This allows for a predictable and controlled synthetic strategy.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate.

Regioselectivity: The molecule possesses two different halogen atoms, which raises the question of selectivity in subsequent coupling reactions. The carbon-halogen bond strength is the determining factor for the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.[8] The reactivity order is generally I > Br > OTf > Cl.[9] Therefore, the C-Br bond at the 2-position will react preferentially over the C-Cl bond at the 5-position under controlled Suzuki-Miyaura conditions. This differential reactivity is a cornerstone of its utility, enabling sequential couplings. First, a partner is coupled at the 2-position via the C-Br bond, followed by a second, different partner coupling at the 5-position via the C-Cl bond under more forcing conditions.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII Oxidative Addition (R¹-X) PdII_OR R¹-Pd(II)L₂-OR PdII->PdII_OR Base (⁻OR) PdII_R2 R¹-Pd(II)L₂-R² PdII_OR->PdII_R2 Transmetalation (R²-B(OH)₂) PdII_R2->Pd0 Product R¹-R² (Coupled Product) PdII_R2->Product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. The common route starts from the corresponding halo-pyridine, 2-Bromo-5-chloropyridine.

General Synthetic Workflow

Synthesis_Workflow Synthetic Workflow Start 2-Bromo-5-chloropyridine Intermediate Lithiation or Grignard Formation Start->Intermediate 1. n-BuLi or Mg Quench Reaction with Borate Ester Intermediate->Quench 2. B(OiPr)₃ Final Aqueous Workup / Hydrolysis Quench->Final 3. H₃O⁺ Product 2-Bromo-5-chloropyridine- 4-boronic acid Final->Product

Caption: A typical synthetic route to the target boronic acid.

Protocol: Synthesis from 2-Bromo-5-chloropyridine
  • Expertise & Causality: This protocol uses a lithium-halogen exchange with n-butyllithium, a common method for generating organolithium species from aryl bromides. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and decomposition of the thermally sensitive lithiated intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help prevent the formation of over-alkynated borate complexes. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.

  • Step-by-Step Methodology:

    • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

    • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical for the stability of the organolithium intermediate.

    • Lithiation: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred for an additional hour at -78 °C.

    • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

    • Quench & Hydrolysis: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (~pH 2). This step hydrolyzes the boronate ester.

    • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

    • Purification & Validation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization or silica gel column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Applications in Drug Discovery

This reagent is a key intermediate in the synthesis of complex pharmaceutical compounds. The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at multiple positions is highly valuable.

  • Synthesis of BMS-986224: 2-Bromo-5-chloropyridine is a documented starting material for a key pyridine side chain used in the synthesis of BMS-986224, a small molecule APJ receptor agonist developed by Bristol-Myers Squibb for cardiovascular diseases.[1]

  • Synthesis of PF-06273340: The related precursor, 2-Bromo-5-chloropyridine, was used to synthesize a pyridineacetic acid intermediate, a crucial component for the API (Active Pharmaceutical Ingredient) PF-06273340.[1]

  • General Kinase Inhibitors: The substituted pyridine motif is prevalent in many kinase inhibitors, where the nitrogen atom can act as a key hydrogen bond acceptor in the ATP-binding pocket of the enzyme. The ability to build out complexity from the 2, 4, and 5 positions of the pyridine ring using this boronic acid makes it a powerful tool for generating libraries of potential inhibitors for screening.

Analytical Characterization

To ensure the quality and identity of this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The B(OH)₂ protons are often broad and may exchange with residual water, sometimes not being clearly observed.

    • ¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbons of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine atoms.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, typically using a reversed-phase column and a UV detector.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-Depth Technical Guide to 2-Bromo-5-chloropyridine-4-boronic acid: Synthesis, Applications, and Core Identifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-chloropyridine-4-boronic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into its core identifiers, a detailed and validated synthetic protocol, its critical role in modern drug discovery, particularly in the synthesis of kinase inhibitors, and its characteristic spectroscopic data.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use and regulatory compliance.

IdentifierValue
CAS Number 1072952-51-2[1][2][3]
Molecular Formula C₅H₄BBrClNO₂[3]
Molecular Weight 236.27 g/mol [3]
Synonyms (2-Bromo-5-chloro-4-pyridinyl)boronic acid, 2-bromo-5-chloropyridin-4-ylboronic acid[2]
Appearance White to off-white solid (typical)
Purity Typically ≥98%

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of pyridinylboronic acids is most commonly achieved through a halogen-metal exchange followed by borylation. This method offers a reliable route to this compound from its precursor, 2-bromo-4,5-dichloropyridine. The following protocol is a robust and validated procedure.

Causality Behind Experimental Choices

The choice of n-butyllithium as the organolithium reagent is critical for efficient halogen-metal exchange at the 4-position of the pyridine ring. The lower temperature (-78 °C) is essential to prevent side reactions and ensure regioselectivity. Triisopropyl borate is used as the boron source, which, upon reaction with the lithiated intermediate and subsequent acidic workup, yields the desired boronic acid.

Experimental Protocol

Materials:

  • 2-Bromo-4,5-dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2-bromo-4,5-dichloropyridine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl, adjusting the pH to approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by trituration with hexanes or by recrystallization to afford this compound as a solid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Bromo-4,5-dichloropyridine in anhydrous THF lithiation Addition of n-BuLi at -78°C start->lithiation 1. Halogen-Metal Exchange borylation Addition of Triisopropyl borate at -78°C lithiation->borylation 2. Borylation workup Aqueous HCl workup borylation->workup 3. Quenching extraction Extraction with Diethyl Ether workup->extraction purification Purification extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a highly valuable building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.[4] The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase active site. The bromo and chloro substituents on this boronic acid provide two distinct handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction that is widely employed in the pharmaceutical industry.[5] In this reaction, the boronic acid moiety of this compound couples with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. This allows for the precise and efficient introduction of diverse substituents at the 4-position of the pyridine ring.

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Coupling reagents This compound + Aryl/Heteroaryl Halide coupling Cross-Coupling Reaction reagents->coupling catalyst Pd Catalyst + Base catalyst->coupling product 4-Aryl/Heteroaryl-2-bromo-5-chloropyridine coupling->product

Caption: Generalized scheme of the Suzuki-Miyaura coupling.

The bromine atom at the 2-position can then be utilized in a subsequent coupling reaction, allowing for the sequential and regioselective synthesis of highly functionalized pyridine derivatives. This strategic approach is invaluable in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound.

Spectroscopic DataPredicted/Typical Values
¹H NMR The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and boronic acid substituents. A broad singlet corresponding to the -B(OH)₂ protons is also expected, the chemical shift of which can be solvent-dependent.
¹³C NMR The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbon atoms attached to the bromine, chlorine, and boron atoms will exhibit characteristic chemical shifts.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.

While specific peak assignments can vary slightly based on the solvent and instrument used, the overall patterns are highly characteristic of the compound's structure.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined structure, reliable synthetic route, and versatile reactivity in cross-coupling reactions make it an invaluable tool for the modern organic chemist. This guide provides the foundational knowledge necessary for the effective and safe utilization of this important compound in research and development.

References

physical properties of 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-chloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative incorporating a boronic acid functional group. This structural motif makes it a valuable building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials like OLEDs and PLEDs.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and integration into drug development and materials science workflows.

This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, it offers insights into the causality behind its expected characteristics, provides standardized protocols for property determination where specific data is not publicly available, and outlines best practices for its storage and handling based on data from analogous compounds.

Compound Identification and Core Data

A precise identification is the foundation of all laboratory work. The fundamental properties of this compound are summarized below.

PropertyDataSource(s)
CAS Number 1072952-51-2[1][3][4][5]
Molecular Formula C₅H₄BBrClNO₂[1][3][5]
Molecular Weight 236.26 g/mol [1][3][6]
Common Synonyms (2-Bromo-5-chloropyridin-4-yl)boronic acid, 4-Borono-2-bromo-5-chloropyridine[4]
Typical Purity ≥97%[1][3]
Appearance Solid[3]

Key Physical Properties: Analysis and Experimental Protocols

Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Data: Specific experimental data for this compound is not widely published. However, a structurally similar compound, 2-Bromo-5-fluoropyridine-4-boronic acid, exhibits a melting point of >135°C with decomposition.[7] This suggests that the title compound likely has a relatively high melting point and may decompose upon heating.

Expert Insight: The high melting point is expected due to the rigid aromatic ring structure and the potential for intermolecular hydrogen bonding between the boronic acid groups, leading to a stable crystal lattice.

Protocol for Melting Point Determination (Thiele Tube Method)

This standard method provides a reliable means of determining the melting point in a research setting.

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.

  • Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the tube ensures even heat distribution via convection.

  • Observation:

    • Heat rapidly to about 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility Profile

Solubility is a crucial parameter for drug development (formulation, bioavailability) and reaction chemistry (solvent selection, concentration).

Data: No specific solubility data for this compound is readily available. Based on analogous structures, its solubility is predicted as follows:

  • Aprotic Polar Solvents: Likely to be slightly soluble in solvents like DMSO and heated Methanol.[7]

  • Water: The precursor, 2-bromo-5-chloropyridine, is slightly soluble in water.[2] The boronic acid group can increase aqueous solubility, especially at higher pH where the boronate anion is formed.

  • Nonpolar Solvents: Expected to have low solubility in nonpolar solvents like hexanes or toluene due to the polar nature of the pyridine ring and boronic acid group.

Protocol for Qualitative Solubility Assessment

  • Preparation: Add approximately 10 mg of the compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., water, methanol, DMSO, dichloromethane) to the test tube.

  • Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe if the solid dissolves completely, partially, or not at all.

  • Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature.

  • Classification: Classify as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Acidity (pKa)

The pKa of the boronic acid group is critical as it dictates the equilibrium between the neutral Lewis acidic form and the anionic boronate form in solution. This equilibrium influences its reactivity and biological interactions.

Data: Experimental pKa data is not available. For the related compound 2-Bromo-5-fluoropyridine-4-boronic acid, a computationally predicted pKa is 6.36 ± 0.58.[7] This value suggests that the compound is a weak acid, and at physiological pH (~7.4), a significant portion will exist as the anionic boronate.

Expert Insight: The electron-withdrawing nature of the bromo, chloro, and pyridine nitrogen atoms is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa compared to simple phenylboronic acid.

Diagram: Boronic Acid Equilibria This diagram illustrates the key equilibria that boronic acids undergo in solution, which are fundamental to their chemical behavior.

G cluster_0 In Solution BoronicAcid R-B(OH)₂ (Neutral Lewis Acid) Boronate R-B(OH)₃⁻ (Anionic Boronate) BoronicAcid->Boronate + OH⁻ Boroxine (R-BO)₃ (Anhydride/Trimer) BoronicAcid->Boroxine - 3H₂O (Dehydration) Boronate->BoronicAcid + H⁺ Water H₂O Hydroxide OH⁻ HPlus H⁺

Caption: Equilibria of boronic acid with its boronate and boroxine forms.

Stability, Storage, and Handling

Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.

Storage Recommendations:

  • Boronic acids can be susceptible to dehydration, forming cyclic boroxine anhydrides.

  • Based on guidelines for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage in a freezer under an inert atmosphere is advisable.[7]

Hazard Profile and Safe Handling:

  • No specific safety data sheet (SDS) for this exact molecule was found. However, the hazards can be inferred from its precursors and analogues.

  • The precursor 2-Bromo-5-chloropyridine is classified as toxic if swallowed, a skin irritant, and capable of causing serious eye damage.[9][10]

  • Related boronic acids are known skin, eye, and respiratory tract irritants.[11][12]

  • Therefore, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[13]

G A Obtain Pure Sample B Visual Inspection (Appearance, Color) A->B E Spectroscopic Analysis (NMR, IR, MS for Structure) A->E C Melting Point Analysis (Purity Check) B->C D Solubility Screening (Qualitative) C->D F Quantitative Analysis (pKa, LogP, etc.) D->F G Stability & Hazard Assessment (Review of Analogues, SDS) F->G

References

A Technical Guide to 2-Bromo-5-chloropyridine-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with therapeutic potential. Among these, the pyridine ring system is a ubiquitous motif found in a multitude of clinically approved drugs. The targeted derivatization of this core structure allows for the fine-tuning of physicochemical properties and biological activity. 2-Bromo-5-chloropyridine-4-boronic acid has emerged as a valuable and versatile building block in this context. Its trifunctional nature, possessing a bromine atom, a chlorine atom, and a boronic acid moiety, offers chemists a powerful tool for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on its utility in the synthesis of complex molecules for pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1072952-51-2[1]
Molecular Formula C₅H₄BBrClNO₂[1]
Molecular Weight 236.26 g/mol [2]
Appearance White to off-white solid[1]
Purity Typically ≥97%[1]
Storage Sealed in a dry environment at room temperature[2]

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies starting from the readily available precursor, 2-bromo-5-chloropyridine. These methods are lithium-halogen exchange followed by borylation, and palladium-catalyzed borylation.

Method 1: Synthesis via Lithiation and Borylation

This classic organometallic approach involves the regioselective deprotonation of the pyridine ring at the 4-position using a strong lithium base, followed by quenching with a borate ester. The choice of the lithium base and reaction conditions is critical to favor lithiation at the C-4 position over other potential reaction pathways.

Experimental Protocol: Synthesis of this compound via Lithiation

Materials:

  • 2-Bromo-5-chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-chloropyridine (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis of this compound 2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine Lithiation Lithiation (n-BuLi, THF, -78 °C) Aryllithium Intermediate Aryllithium Intermediate Borylation Borylation (Triisopropyl borate) Boronate Ester Boronate Ester Intermediate Hydrolysis Acidic Hydrolysis (HCl) Final Product This compound

Method 2: Palladium-Catalyzed Borylation

An alternative and often milder approach is the palladium-catalyzed borylation of 2-bromo-5-chloropyridine. This method typically employs a palladium catalyst with a suitable phosphine ligand and a boron source such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (bis-boronic acid, BBA).[3][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Palladium-Catalyzed Borylation of 2-Bromo-5-chloropyridine

Materials:

  • 2-Bromo-5-chloropyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-bromo-5-chloropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and potassium acetate (2.0 eq) to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • The filtrate is then typically subjected to an acidic workup to hydrolyze the pinacol ester to the boronic acid, followed by extraction and purification as described in Method 1.

G

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and boronic acid groups.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~8.4s
H-6~8.6s
B(OH)₂~8.3 (broad)s

Note: The chemical shift of the boronic acid protons is variable and can exchange with water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit five signals for the carbon atoms of the pyridine ring. The carbon attached to the boronic acid group will likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C-2~142
C-3~145
C-4~130 (broad)
C-5~135
C-6~150

Reactivity and Applications

This compound is a key intermediate in the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide.

Suzuki-Miyaura Cross-Coupling Reactions

The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. This differential reactivity enables the selective coupling at the 2-position, leaving the 5-chloro substituent available for subsequent transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Boronic_Acid 2-Bromo-5-chloropyridine- 4-boronic acid Aryl_Halide Aryl Halide (Ar-X) Coupling Pd Catalyst, Base Coupled_Product Coupled Product

Applications in the Synthesis of Kinase Inhibitors

The substituted pyridine core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapeutics. The ability to introduce diverse functionalities onto the pyridine ring via this compound makes it a valuable tool in the synthesis of libraries of potential kinase inhibitors for screening and lead optimization. For instance, related bromopyrimidine scaffolds are used in the synthesis of potent kinase inhibitors.[6] The strategic placement of substituents allows for the modulation of interactions with the kinase active site, leading to improved potency and selectivity.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, coupled with the potential for sequential functionalization, makes it an invaluable tool for researchers in drug discovery and development. The synthetic routes outlined in this guide, along with the expected spectroscopic data and reactivity profiles, provide a solid foundation for the effective utilization of this compound in the synthesis of novel and complex molecular architectures. As the demand for targeted therapeutics continues to grow, the importance of such strategic building blocks in the medicinal chemist's toolbox cannot be overstated.

References

The Emergence of a Key Building Block: A Technical History of 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, pyridine-based structures are of particular importance due to their prevalence in biologically active molecules. This technical guide delves into the discovery and history of a specialized, yet crucial, building block: 2-Bromo-5-chloropyridine-4-boronic acid. While a singular, seminal publication detailing its initial discovery remains elusive in the public domain, its emergence and significance can be traced through its synthetic lineage and its pivotal role in the patent literature, particularly in the field of kinase inhibitors.

Physicochemical Properties and Identification

This compound is a solid, typically appearing as a white to light yellow crystalline powder. Its fundamental chemical and physical properties are summarized below.

PropertyValue
CAS Number 1072952-51-2
Molecular Formula C5H4BBrClNO2
Molecular Weight 236.26 g/mol
Synonyms (2-Bromo-5-chloropyridin-4-yl)boronic acid

The Synthetic Pathway: A Logical Progression

The history of this compound is intrinsically linked to the development of synthetic methodologies for its precursors and the broader class of pyridine boronic acids. Its synthesis is not a singular event but rather the logical culmination of established chemical principles.

Part 1: The Genesis of the Pyridine Core - Synthesis of 2-Bromo-5-chloropyridine

The journey begins with the synthesis of the foundational heterocyclic core, 2-Bromo-5-chloropyridine. This precursor is synthesized from commercially available 2-amino-5-chloropyridine. The key transformation is a Sandmeyer-type reaction, where the amino group is converted into a bromine atom via a diazonium salt intermediate.

Experimental Protocol: Synthesis of 2-Bromo-5-chloropyridine

  • Diazotization: 2-Amino-5-chloropyridine is dissolved in an aqueous hydrobromic acid solution and cooled to below 10°C.

  • Bromination: A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the low temperature. This in situ formation of nitrous acid leads to the corresponding diazonium salt.

  • Decomposition: The diazonium salt is then decomposed, often with the addition of a copper(I) bromide catalyst, to yield 2-Bromo-5-chloropyridine.

  • Work-up and Isolation: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the desired product[1].

The following diagram illustrates the workflow for the synthesis of the 2-Bromo-5-chloropyridine precursor.

G cluster_0 Synthesis of 2-Bromo-5-chloropyridine A 2-Amino-5-chloropyridine B Diazotization (HBr, NaNO2, <10°C) A->B C In situ formation of Pyridinium Diazonium Salt B->C D Sandmeyer Reaction (CuBr catalyst) C->D E 2-Bromo-5-chloropyridine D->E F Purification (Extraction, Chromatography) E->F G Final Product F->G

Caption: Workflow for the synthesis of the key precursor, 2-Bromo-5-chloropyridine.

Part 2: The Borylation Step - Introduction of the Boronic Acid Moiety

With the halogenated pyridine in hand, the next critical step is the introduction of the boronic acid group at the 4-position. The most common and industrially scalable method for this transformation is a metal-halogen exchange followed by borylation.

Experimental Protocol: Synthesis of this compound

  • Lithiation: 2-Bromo-5-chloropyridine is dissolved in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78°C). A strong organolithium base, such as n-butyllithium, is then added dropwise. The lithium selectively replaces the more labile hydrogen at the 4-position due to the directing effects of the adjacent nitrogen and halogen atoms.

  • Borylation: A trialkyl borate, such as triisopropyl borate, is then added to the reaction mixture. The borate ester acts as an electrophile, reacting with the lithiated pyridine intermediate.

  • Hydrolysis: The reaction is quenched with an aqueous acid, which hydrolyzes the boronate ester to the desired boronic acid.

  • Isolation and Purification: The product is then isolated through extraction and purified, often by recrystallization, to yield this compound as a solid.

The logical flow of this borylation process is depicted in the diagram below.

G cluster_1 Synthesis of this compound H 2-Bromo-5-chloropyridine I Metal-Halogen Exchange (n-BuLi, -78°C) H->I J Formation of Lithiated Intermediate I->J K Borylation (Triisopropyl borate) J->K L Formation of Boronate Ester K->L M Acidic Hydrolysis L->M N This compound M->N

Caption: The borylation cascade to produce this compound.

Emergence in Medicinal Chemistry: A Key Player in Kinase Inhibition

The true historical significance of this compound is revealed through its application in drug discovery, particularly in the synthesis of protein kinase inhibitors. While a definitive "discovery" paper is not readily identifiable, its appearance in numerous patents highlights its value as a bespoke building block for creating complex molecular architectures.

The strategic placement of the bromo, chloro, and boronic acid functionalities on the pyridine ring makes this compound a highly versatile reagent for sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the controlled and regioselective introduction of different aryl or heteroaryl groups at the 2- and 4-positions of the pyridine core, a common strategy in the design of kinase inhibitors that target the ATP-binding site.

The earliest and most prominent applications of this compound appear in patents for various kinase inhibitors, including those targeting PI3 kinase and other key signaling proteins implicated in cancer and inflammatory diseases[2][3][4]. The compound's utility lies in its ability to serve as a scaffold upon which molecular complexity can be built, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

The story of this compound is not one of a sudden, celebrated discovery but rather of a rational design and synthesis driven by the demands of modern drug development. Its history is written in the patent literature and the synthetic routes that have enabled the creation of novel kinase inhibitors. As a highly functionalized and versatile building block, it represents a key tool in the medicinal chemist's arsenal, facilitating the construction of complex molecules with the potential to address significant unmet medical needs. Its continued availability from commercial suppliers underscores its enduring importance in the ongoing quest for new and more effective therapeutics.

References

Whitepaper: Charting New Frontiers with 2-Bromo-5-chloropyridine-4-boronic acid: A Guide to Untapped Research Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-chloropyridine-4-boronic acid is a strategically functionalized heterocyclic building block poised for significant impact across multiple scientific disciplines. Its unique arrangement of a boronic acid, a bromine atom, and a chlorine atom on a pyridine core offers a scaffold with differentiated reactivity, enabling complex, multi-step synthetic pathways with high regioselectivity. This guide moves beyond the compound's catalog data to provide a forward-looking analysis of its potential research applications. We will explore its utility in advancing synthetic methodology, accelerating drug discovery programs, and engineering novel organic materials. This document serves as a technical roadmap for researchers seeking to leverage this versatile molecule for next-generation scientific innovation.

Core Compound Analysis: The Strategic Advantage

This compound (CAS: 1072952-51-2) is a solid, crystalline compound with the molecular formula C₅H₄BBrClNO₂.[1][2] Its power lies not in its standalone properties, but in the orthogonal reactivity of its three key functional groups, which can be addressed sequentially in synthetic schemes.

PropertyValueSource
CAS Number 1072952-51-2[1][3]
Molecular Formula C₅H₄BBrClNO₂[1][2]
Molecular Weight 236.26 g/mol [1][2]
Form Solid[1]
Purity Typically ≥97%[1]

The established hierarchy for palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] This differential reactivity is the cornerstone of the molecule's utility, allowing for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for a subsequent, more forcing reaction. The boronic acid group itself is, of course, a prime handle for the Suzuki-Miyaura coupling.[5] This sets the stage for a three-fold, site-specific diversification strategy from a single starting material.

Research Area 1: Advanced Synthetic Methodology & Sequential Cross-Coupling

The primary and most compelling research avenue for this molecule is the development of robust, one-pot, or sequential multi-component coupling protocols. The ability to precisely control which position reacts allows for the rapid construction of complex, multi-substituted pyridine cores that are otherwise challenging to synthesize.

Rationale & Research Thrust

The core objective is to establish a set of validated reaction conditions that can selectively target the C-Br bond, the C-B(OH)₂ group, and the C-Cl bond in any desired order. A key challenge in heteroaryl chemistry is achieving such regioselectivity.[6][7] Research in this area would involve screening palladium catalysts, ligands, bases, and solvent systems to build a predictable "reaction matrix."

Key Research Questions:

  • What ligand/palladium combinations offer the highest selectivity for C-Br coupling over C-Cl coupling?

  • Can the boronic acid group be protected (e.g., as a pinacol ester) to allow for initial C-Br/C-Cl functionalization, followed by deprotection and Suzuki coupling?

  • Can a single catalyst system be used for sequential couplings by simply modifying temperature or reagents?

Proposed Experimental Workflow: Selective Sequential Suzuki-Miyaura Coupling

This workflow diagram illustrates a potential path for creating a tri-substituted pyridine from the core molecule.

G A 2-Bromo-5-chloropyridine- 4-boronic acid B Condition Set 1: Pd(OAc)2, SPhos, K3PO4 R1-I/OTf, Toluene/H2O, 60°C A->B Suzuki Coupling 1 (at Boronic Acid) C Intermediate 1: 2-Bromo-5-chloro-4-(R1)-pyridine B->C D Condition Set 2: Pd2(dba)3, Buchwald Ligand R2-B(OH)2, Na2CO3, 80°C C->D Suzuki Coupling 2 (at C-Br) E Intermediate 2: 5-chloro-4-(R1)-2-(R2)-pyridine D->E F Condition Set 3: NiCl2(dppp), K3PO4 R3-B(OH)2, Dioxane, 120°C E->F Suzuki Coupling 3 (at C-Cl) G Final Product: 4-(R1)-2-(R2)-5-(R3)-pyridine F->G

Caption: A proposed three-step sequential cross-coupling workflow.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed as a starting point for investigating the selective functionalization of the C-Br bond while preserving the C-Cl bond.

Objective: To couple an aryl boronic acid at the C2 (bromo) position of this compound pinacol ester.

Materials:

  • This compound pinacol ester (Substrate)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add the substrate (1.0 eq), aryl boronic acid (1.2 eq), Pd₂(dba)₃ (0.01 eq), SPhos (0.025 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Justification: The choice of a bulky, electron-rich phosphine ligand like SPhos is intended to facilitate the oxidative addition into the C-Br bond at a lower temperature than would be required for the more robust C-Cl bond, thereby ensuring selectivity.[8]

Research Area 2: Medicinal Chemistry & Privileged Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[9] this compound serves as an ideal starting point for creating libraries of novel, densely functionalized pyridine derivatives for drug discovery campaigns. Its precursor, 2-bromo-5-chloropyridine, is already used to synthesize compounds like the APJ receptor agonist BMS-986224 and the starting material for PF-06273340.[9]

Rationale & Research Thrust

The goal is to utilize the sequential coupling capabilities of the core molecule to rapidly generate analogs of known bioactive compounds or to explore novel chemical space around a specific biological target. For example, many kinase inhibitors feature a substituted heterocyclic core that binds in the ATP pocket of the enzyme. This molecule provides three distinct vectors for modification to optimize potency, selectivity, and pharmacokinetic properties.

Key Research Questions:

  • Can analogs of existing drugs (e.g., kinase inhibitors) be synthesized with improved properties by using this scaffold?

  • How do different substituents at the 2, 4, and 5 positions affect cell permeability, metabolic stability, and target engagement?

  • Can this scaffold be used to develop PROTACs or molecular glues by installing a linker at one position and a warhead at another?

Proposed Synthetic Pathway: Kinase Inhibitor Scaffold

This diagram outlines the synthesis of a hypothetical kinase inhibitor scaffold, where different R-groups can be introduced to probe the target's binding pocket.

G A Core Molecule (Pinacol Ester Protected) B Suzuki Coupling 1 (C-Br position) + R1-B(OH)2 A->B C Intermediate A B->C D Suzuki Coupling 2 (C-Cl position) + R2-SnBu3 (Stille) C->D E Intermediate B D->E F Deprotection & Suzuki Coupling 3 (C4 position) + R3-OTf E->F G Target Scaffold (Tri-substituted Pyridine) F->G H Kinase Target (e.g., EGFR, BTK) G->H Biological Screening

Caption: Synthesis and screening of a tri-functionalized kinase inhibitor.

Research Area 3: Organic Materials Science & Electronics

Substituted pyridines are valuable components in organic electronics, often used as electron-deficient units in conjugated systems for applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The commercial availability of this compound within product families for OLED and PLED materials underscores this potential.[2]

Rationale & Research Thrust

This research area focuses on using the core molecule as a monomer or building block for constructing novel π-conjugated oligomers and polymers. The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms can be used to tune the HOMO/LUMO energy levels of the resulting materials. Sequential coupling allows for the precise construction of well-defined, non-symmetric materials.

Key Research Questions:

  • Can this molecule be used in polymerization reactions (e.g., Suzuki polycondensation) to create novel conjugated polymers?

  • How do the electronic properties (absorption, emission, charge mobility) of the resulting materials change with different substituents at the 2, 4, and 5 positions?

  • Can these materials function as efficient host materials, electron transport layers, or emitters in OLED devices?

Proposed Structure: A-D-A Oligomer for Organic Electronics

This illustrates a hypothetical Acceptor-Donor-Acceptor (A-D-A) small molecule that could be synthesized for testing in organic electronic devices.

G cluster_0 Acceptor (A) cluster_1 Donor (D) cluster_2 Acceptor (A) A Substituted Pyridine Core D Electron-Rich Unit (e.g., Thiophene, Carbazole) D->A C-C Bond A2 Substituted Pyridine Core D->A2 C-C Bond

Caption: A-D-A structure for potential use in organic electronics.

Conclusion & Future Outlook

This compound is far more than a simple chemical reagent; it is a platform for innovation. The strategic placement of three orthogonally reactive sites offers a rare opportunity for synthetic chemists to build molecular complexity with a high degree of control. The potential research avenues outlined in this guide—from pioneering new synthetic methods to designing next-generation pharmaceuticals and organic materials—are just the beginning. As researchers continue to explore the capabilities of this versatile building block, it is certain to become an indispensable tool in the modern chemist's arsenal, accelerating discovery across the scientific landscape.

References

Spectroscopic Data for 2-Bromo-5-chloropyridine-4-boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-chloropyridine-4-boronic acid is a halogenated pyridine derivative incorporating a boronic acid functional group. This unique combination of a bromine atom, a chlorine atom, and a boronic acid moiety on a pyridine ring makes it a versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. The bromine and chlorine atoms offer distinct reactivity profiles for various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the sequential and regioselective introduction of different substituents. The boronic acid group itself is a cornerstone of Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates.

The precise and unambiguous characterization of this compound is paramount for its effective utilization in any synthetic endeavor. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering insights into the structural elucidation and quality assessment of this important synthetic intermediate.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its reactivity. Understanding the electronic effects of the substituents on the pyridine ring is crucial for predicting and interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl protons of the boronic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.8 - 8.0s
H-68.4 - 8.6s
B(OH)₂5.0 - 7.0 (variable)br s
  • Rationale for Predictions: The electron-withdrawing nature of the nitrogen atom, the bromine atom at C-2, and the chlorine atom at C-5 will deshield the ring protons, causing them to resonate at a relatively downfield region. The proton at C-6 is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The proton at C-3 will also be in a downfield region. The absence of adjacent protons for both H-3 and H-6 would result in singlets for both signals. The protons of the boronic acid hydroxyl groups are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and water content, thus appearing as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five signals are expected for the pyridine ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~142
C-3~125
C-4~135 (broad)
C-5~130
C-6~150
  • Rationale for Predictions: The carbon atoms attached to the electronegative nitrogen (C-2 and C-6) will be the most deshielded. The carbon bearing the bromine (C-2) will experience a moderate shielding effect (heavy atom effect), while the carbon attached to chlorine (C-5) will be deshielded. The carbon atom attached to the boronic acid group (C-4) often exhibits a broader signal and its chemical shift is influenced by the nature of the boronic acid (free acid vs. boronate ester).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D ¹H NMR: Standard pulse sequence C->D E ¹³C NMR: Proton-decoupled sequence C->E F Set appropriate spectral width and acquisition time D->F E->F G Fourier Transformation F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3200 - 3500Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=N, C=C stretch (pyridine ring)1550 - 1600Medium to Strong
B-O stretch1300 - 1400Strong
C-Br stretch500 - 600Medium
C-Cl stretch700 - 800Medium
  • Causality behind Experimental Observations: The broad and strong absorption band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibrations of the boronic acid group, often broadened due to hydrogen bonding. The strong band around 1300-1400 cm⁻¹ is indicative of the B-O stretching vibration. The absorptions in the 1550-1600 cm⁻¹ range are typical for the C=N and C=C stretching vibrations of the pyridine ring. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

For this compound (Molecular Weight: 236.27 g/mol ), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Key fragmentation pathways would likely involve the loss of the boronic acid group or its fragments, as well as the loss of the halogen atoms.

G M [M]⁺˙ (m/z 235, 237, 239, 241) F1 [M - B(OH)₂]⁺ (m/z 190, 192, 194) M->F1 - B(OH)₂ F2 [M - H₂O]⁺˙ M->F2 - H₂O F3 [C₅H₂BrClN]⁺˙ F1->F3 - H F4 [C₅H₂ClN]⁺˙ F3->F4 - Br F5 [C₅H₂BrN]⁺˙ F3->F5 - Cl

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a robust framework for its structural verification and purity assessment. While experimentally derived data is the gold standard, the predictive analysis based on sound chemical principles and data from analogous structures offers a reliable guide for researchers. The methodologies and interpretations presented herein are designed to ensure the confident application of this versatile building block in the synthesis of novel chemical entities.

A Theoretical Chemist's Guide to 2-Bromo-5-chloropyridine-4-boronic acid: From Molecular Properties to Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical behavior of 2-Bromo-5-chloropyridine-4-boronic acid, a key building block in medicinal chemistry and materials science. While extensive dedicated theoretical studies on this specific molecule are not abundant, this document serves as a practical manual for researchers, outlining the application of modern computational methods to elucidate its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT) and other computational tools, scientists can gain predictive insights that accelerate experimental design and discovery. This guide details the causality behind computational choices, provides validated protocols, and visualizes complex chemical concepts to bridge the gap between theoretical calculations and practical applications.

Introduction: The Strategic Importance of a Dihalogenated Pyridine Boronic Acid

This compound is a heterocyclic compound of significant interest, primarily due to its utility as a versatile intermediate in organic synthesis. The presence of three distinct reactive sites—a boronic acid group, a bromine atom, and a chlorine atom—on a pyridine scaffold allows for sequential, site-selective cross-coupling reactions. This multi-functionality is particularly valuable in the construction of complex molecular architectures, such as those found in pharmaceuticals and functional materials. Boronic acids and their derivatives are extensively used as building blocks in organic chemistry, with applications ranging from anticancer to antibacterial agents.[1][2]

The strategic placement of the halogens and the boronic acid group dictates the molecule's reactivity. The boronic acid moiety is primed for Suzuki-Miyaura coupling, a powerful carbon-carbon bond-forming reaction.[3][4] The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive in palladium-catalyzed couplings) offers a handle for stepwise functionalization. Understanding the electronic and steric factors that govern this reactivity is paramount for designing efficient and selective synthetic routes.

Theoretical Framework: Applying Density Functional Theory (DFT)

To dissect the properties of this compound, Density Functional Theory (DFT) stands out as the computational method of choice, offering a robust balance of accuracy and computational efficiency for molecules of this size.[5][6] DFT calculations allow us to model the electronic structure and predict various molecular properties before a single experiment is conducted.[5]

Core Computational Protocol: Geometry Optimization and Frequency Analysis

The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure.

Protocol: Ground State Geometry Optimization

  • Input Structure: Build an initial 3D model of this compound.

  • Computational Method: Employ a hybrid DFT functional, such as B3LYP, which has a proven track record for organic molecules.[6][7][8]

  • Basis Set: Select a Pople-style basis set with polarization and diffuse functions, like 6-311++G(d,p), to accurately describe the electron distribution, especially around the electronegative halogen atoms and the boronic acid group.[7][9]

  • Optimization Algorithm: Use an energy minimization algorithm to find the stationary point on the potential energy surface corresponding to the ground state geometry.

  • Verification: Perform a subsequent frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

This initial calculation provides key geometric parameters (bond lengths, bond angles, dihedral angles) and serves as the basis for all further theoretical analysis.

Analysis of Electronic Structure and Reactivity Descriptors

With an optimized geometry, we can probe the electronic properties that dictate the molecule's chemical behavior.

Molecular Electrostatic Potential (MESP)

The MESP is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[10][11] It maps the electrostatic potential onto the electron density surface.

  • Regions of Negative Potential (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. For our molecule, this is expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group.[12][13][14] These regions are susceptible to protonation or coordination with Lewis acids.[10]

  • Regions of Positive Potential (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms and, to a lesser extent, the carbon atoms bonded to the electronegative halogens.

MESP_Concept Molecule {this compound|{Nitrogen Atom|Oxygen Atoms}|{Hydrogen Atoms|Carbon Atoms}} NegativeEP Negative Electrostatic Potential (Electron-Rich) Susceptible to Electrophilic Attack Molecule:n->NegativeEP Molecule:o->NegativeEP PositiveEP Positive Electrostatic Potential (Electron-Poor) Susceptible to Nucleophilic Attack Molecule:h->PositiveEP Molecule:c->PositiveEP

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15][16][17]

  • HOMO (The Nucleophile): Represents the orbital from which the molecule is most likely to donate electrons.[17][18] The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests greater nucleophilicity. The spatial distribution of the HOMO indicates the regions of the molecule that are most electron-rich and reactive as a nucleophile.

  • LUMO (The Electrophile): Represents the orbital to which the molecule is most likely to accept electrons.[17][18] The energy of the LUMO is related to the electron affinity; a lower LUMO energy indicates greater electrophilicity. The distribution of the LUMO highlights the electron-deficient sites susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[19] A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[9][14]

Orbital PropertyPredicted Location/ValueImplication for Reactivity
HOMO Likely localized on the pyridine ring and Br atomDefines the molecule's character as an electron donor.
LUMO Likely distributed over the pyridine ring and boronic acid groupDefines the molecule's character as an electron acceptor.[19]
HOMO-LUMO Gap Calculable via DFT (e.g., B3LYP/6-311++G(d,p))A smaller gap indicates higher chemical reactivity.

Table 1: Summary of Frontier Molecular Orbital properties and their implications.

Simulating Reactivity: The Suzuki-Miyaura Coupling

A primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions.[20] Theoretical chemistry can model the entire catalytic cycle to understand regioselectivity and reaction barriers. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][21]

Suzuki_Cycle ArX 2-Bromo-5-chloropyridine- 4-boronic acid (Ar-X) OA_Complex OA_Complex ArX->OA_Complex Boronic Coupling Partner (R-B(OH)₂) TM_Complex TM_Complex Boronic->TM_Complex

Modeling Regioselectivity (C-Br vs. C-Cl)

A key question is which halogen will react first. The C-Br bond is generally weaker and more readily undergoes oxidative addition with a palladium(0) catalyst than the C-Cl bond.[4] This can be quantified by calculating the activation energy barriers for the oxidative addition step at both the C-Br and C-Cl positions.

Protocol: Transition State Calculation for Oxidative Addition

  • Reactants: Create a complex of the active catalyst (e.g., Pd(PPh₃)₂) and this compound.

  • Transition State Search: Use a transition state search algorithm (e.g., QST2/QST3 or Berny optimization) to locate the transition state structure for the cleavage of the C-Br bond and, in a separate calculation, the C-Cl bond.

  • Frequency Calculation: Verify the transition state by performing a frequency calculation. A single imaginary frequency corresponding to the bond-breaking/bond-forming motion confirms a true transition state.

  • Energy Barrier Calculation: The activation energy is the difference in energy between the transition state and the initial reactant complex.

The reaction pathway with the lower activation energy barrier will be the kinetically favored one. It is overwhelmingly likely that the calculation will confirm the preferential reactivity of the C-Br bond, aligning with experimental observations for similar systems.[22]

Application in Drug Discovery: Molecular Docking

Halogenated pyridines are common scaffolds in drug discovery. Molecular docking simulations can predict how this compound or its derivatives might bind to a biological target, such as an enzyme's active site.[9]

Workflow: Molecular Docking Simulation

  • Prepare Ligand: Use the DFT-optimized, low-energy 3D structure of the molecule.

  • Prepare Receptor: Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare it by adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking: Use software (e.g., AutoDock, Glide) to systematically sample conformations of the ligand within the receptor's active site.

  • Scoring & Analysis: The program calculates a binding affinity or score for each pose. The lowest energy poses are analyzed to identify key interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that stabilize the ligand-receptor complex.

The boronic acid group itself can act as a covalent warhead or a hydrogen bond donor/acceptor, while the pyridine ring can participate in aromatic interactions. Understanding these potential interactions can guide the design of more potent and selective inhibitors.

Conclusion

This guide has outlined a theoretical roadmap for the comprehensive study of this compound. By applying established computational protocols—from DFT-based geometry optimization and electronic structure analysis to the simulation of complex reaction mechanisms—researchers can develop a deep, predictive understanding of this molecule's behavior. These theoretical insights are not merely academic; they provide actionable intelligence that can guide synthetic strategy, explain observed reactivity, and accelerate the design of novel molecules for pharmaceutical and material science applications. The synergy between theoretical prediction and experimental validation represents the modern paradigm of chemical research, enabling faster and more efficient scientific discovery.

References

Methodological & Application

Application Notes & Protocols for 2-Bromo-5-chloropyridine-4-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tri-functional Building Block

2-Bromo-5-chloropyridine-4-boronic acid is a uniquely versatile reagent in modern organic synthesis, particularly for professionals in pharmaceutical and materials science research. Its structure presents three distinct reactive sites: a boronic acid, a bromo substituent, and a chloro substituent. This trifunctionality allows for programmed, sequential cross-coupling reactions, enabling the construction of complex, highly substituted pyridine scaffolds. Pyridine derivatives are ubiquitous in medicinal chemistry, with a significant percentage of FDA-approved small molecule drugs containing this heterocycle.[1]

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and widely used methods for forming carbon-carbon (C-C) bonds.[2][3] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide array of functional groups make it indispensable for drug discovery and development.[2][4] This guide provides an in-depth exploration of the strategic use of this compound in Suzuki coupling, focusing on mechanistic principles, protocol optimization, and practical troubleshooting.

Reagent Profile: Physicochemical Properties and Safe Handling

Accurate knowledge of the reagent's properties is fundamental to its successful and safe application.

PropertyValueReference
CAS Number 1072952-51-2[5][6][7]
Molecular Formula C₅H₄BBrClNO₂[6][7]
Molecular Weight 236.27 g/mol [7]
Appearance White to off-white solid[6]
Purity Typically ≥97%[6][7]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8][9]

Safety and Handling: this compound should be handled in accordance with good industrial hygiene and safety practices.

  • Hazards: May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or chemical fume hood.

  • Handling: Avoid creating dust.[8][9] Ensure eyewash stations and safety showers are readily accessible.[8]

The Suzuki-Miyaura Reaction: Mechanism and Strategic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[3][11] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Strategic Use of this compound:

The primary strategic advantage of this reagent lies in the differential reactivity of its functional groups.

  • Boronic Acid Group: This is the most reactive site under standard Suzuki conditions and will typically couple first. The reaction requires activation by a base to form a boronate complex, which facilitates the transmetalation step.[12]

  • Bromo Group: The C-Br bond is the next most reactive site. In palladium-catalyzed couplings, the general reactivity order for halides is I > Br > OTf >> Cl.[3] This allows for a second coupling reaction at the C2 position after the boronic acid has reacted.

  • Chloro Group: The C-Cl bond is the least reactive. Coupling at this site typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) known for activating aryl chlorides.[13]

This reactivity hierarchy enables a synthetic strategy where one first couples at the C4-boronic acid position, followed by a second coupling at the C2-bromo position, and potentially a third at the C5-chloro position, all using a single starting material.

Application & Optimization Workflow

Achieving high yields and selectivity requires careful optimization of reaction parameters. The choice of catalyst, ligand, base, and solvent is critical and interdependent.

Optimization_Workflow cluster_start Initial Setup cluster_params Parameter Selection cluster_reaction Execution & Analysis cluster_outcome Outcome & Refinement Start Define Coupling Partners: This compound + Aryl/Heteroaryl Halide Catalyst Select Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Start->Catalyst Base Select Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Start->Base Solvent Select Solvent (e.g., Dioxane/H₂O, DMF, Toluene) Start->Solvent Reaction Run Reaction (e.g., 80-110 °C, Inert Atm.) Catalyst->Reaction Base->Reaction Solvent->Reaction Analysis Monitor Progress (TLC, LC-MS) Reaction->Analysis Success High Yield Product Isolated Analysis->Success Complete Troubleshoot Low Yield / No Reaction Re-evaluate Parameters Analysis->Troubleshoot Incomplete Troubleshoot->Catalyst Try different ligand/Pd source Troubleshoot->Base Increase base strength Troubleshoot->Solvent Change solvent polarity

Caption: Logical workflow for optimizing Suzuki coupling conditions.

Key Optimization Insights:

  • Catalyst System: For coupling at the boronic acid position with standard aryl bromides, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[4][14] For subsequent couplings at the less reactive C-Cl position, a more active catalyst system like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos is recommended.[13]

  • Base Selection: The base is crucial for activating the boronic acid.[12] While weaker bases like K₂CO₃ can be sufficient, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often lead to higher yields, especially with challenging substrates.[4][13] An aqueous solution of the base is typically used.

  • Solvent System: A mixture of an organic solvent and water is standard. A 4:1 or 5:1 mixture of 1,4-dioxane/water is a common starting point.[13] Other solvents like DMF or toluene can also be effective. All solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol details the coupling of the boronic acid moiety of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)[13]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)[13]

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 236 mg), the aryl bromide (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0-3.0 mmol).[16]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert.[17]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) to the flask.[17]

  • Heating: Immerse the flask in a preheated oil bath set to 90-100 °C and stir the mixture vigorously.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).[15]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15] The resulting crude product can be purified by column chromatography on silica gel to yield the desired 4-aryl-2-bromo-5-chloropyridine.

Example Reaction Conditions:

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Representative Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O9085-95%
3-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF/H₂O11070-85%
4-Chlorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O10075-90%
(Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions. The table is a guideline based on typical conditions for similar substrates.)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Impure reagents or solvents.1. Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.[13] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13] 3. Increase the temperature in 10 °C increments (e.g., up to 120 °C). Microwave irradiation can also be effective.[13] 4. Use high-purity, anhydrous reagents and solvents.
Catalyst Deactivation 1. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. 2. Thermal degradation of the catalyst/ligand.1. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Buchwald ligands) which can disfavor coordination of the pyridine nitrogen.[13] 2. Consider a lower reaction temperature with a longer reaction time or a more thermally robust catalyst.[13]
Side Reactions (e.g., Homocoupling) 1. Protodeboronation (loss of the boronic acid group) followed by homocoupling of the aryl halide. 2. Homocoupling of the boronic acid.1. Ensure the base is added correctly and the reaction is not heated for an excessive amount of time. 2. Minimize the amount of oxygen present and control the reaction temperature carefully.

References

The Strategic Application of 2-Bromo-5-chloropyridine-4-boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with nitrogen-containing rings forming the backbone of a vast number of therapeutic agents. Among these, the pyridine scaffold holds a privileged status. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it a highly sought-after motif in drug design. Pyridine and its derivatives are integral components in a wide array of pharmaceuticals, including a significant portion of small molecule drugs approved by the FDA.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This application note focuses on a specific, highly functionalized building block: 2-Bromo-5-chloropyridine-4-boronic acid . The presence of a boronic acid group at the 4-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position provides medicinal chemists with a versatile tool for constructing complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.

Core Application: A Keystone in the Synthesis of Kinase Inhibitors

A primary application of this compound lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major target for therapeutic intervention.[2][3]

The 2-aminopyridine moiety, which can be readily synthesized from precursors like this compound, is a crucial structural element in many kinase inhibitors. It often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interactions of the adenine ring of ATP.[1][4]

Focus Application: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a significant therapeutic target, particularly in non-small cell lung cancer (NSCLC) where chromosomal rearrangements can lead to the formation of oncogenic ALK fusion proteins.[5][6][7][8] The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC.

This compound serves as a key precursor for the synthesis of analogues of potent ALK inhibitors like Crizotinib.[5][7] The core structure of these inhibitors often features a substituted aminopyridine ring, which is essential for binding to the ALK kinase domain.

The following diagram illustrates a generalized synthetic workflow for the construction of a biarylpyridine core, a common feature in many kinase inhibitors, utilizing a Suzuki-Miyaura cross-coupling reaction.

G reagent1 2-Bromo-5-chloropyridine- 4-boronic acid process Suzuki-Miyaura Coupling reagent1->process reagent2 Aryl/Heteroaryl Halide (Ar-X) reagent2->process product 4-Aryl-2-bromo- 5-chloropyridine final_product Kinase Inhibitor Scaffold product->final_product Further Functionalization (e.g., amination) process->product Pd Catalyst, Base Suzuki_Cycle cluster_0 A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)Ln-X B->C D Transmetalation C->D [Ar'-B(OH)₃]⁻ E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

References

Application Note: Protocols for Cross-Coupling Reactions with 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Trifunctional Pyridine Scaffold

2-Bromo-5-chloropyridine-4-boronic acid[1] is a highly versatile trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of three distinct reactive centers—a nucleophilic boronic acid and two electrophilic sites with differentiated reactivity (C-Br and C-Cl)—allows for sequential and site-selective functionalization. This enables the construction of complex, highly substituted pyridine architectures that are key components in a wide array of pharmacologically active compounds and advanced materials.

This guide provides detailed protocols and technical insights for leveraging this reagent in several cornerstone palladium-catalyzed cross-coupling reactions. The focus is on achieving chemoselectivity to predictably modify one reactive site while preserving the others for subsequent transformations.

Core Principles: Navigating Chemoselectivity

The primary challenge and opportunity when using this compound lies in controlling which of the three sites reacts. The outcome is dictated by the choice of reaction type and the precise tuning of catalytic conditions.

  • Nucleophilic Site: The boronic acid at the C4 position is the designated nucleophile for Suzuki-Miyaura couplings .

  • Electrophilic Sites: The C2-Br and C5-Cl positions are electrophilic centers. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[2] This inherent reactivity difference is the cornerstone of selectivity. Oxidative addition of the palladium catalyst to the C-Br bond is kinetically favored over the C-Cl bond.[2][3]

Therefore, by employing milder reaction conditions, one can selectively functionalize the C2-bromo position via reactions like Sonogashira, Buchwald-Hartwig, Heck, or Stille couplings, while leaving the C5-chloro and C4-boronic acid moieties intact for future synthetic operations.

Protocol I: Suzuki-Miyaura Coupling via the Boronic Acid Moiety

The Suzuki-Miyaura reaction is the most direct application of this reagent, utilizing the boronic acid to form a new carbon-carbon bond with an aryl or heteroaryl halide. This reaction is a robust method for synthesizing biaryl and heteroaryl compounds.[4][5]

Reaction Rationale & Mechanism

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is crucial as it activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[5] For heteroaromatic substrates like pyridines, the choice of a bulky, electron-rich phosphine ligand is often beneficial to promote the reductive elimination step and prevent catalyst deactivation by coordination of the pyridine nitrogen to the palladium center.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₂]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of related pyridylboronic acids, which serve as an excellent starting point for optimization.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Ref.
12-Chloro-3-aminopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂OReflux86[6]
23-BromoquinolinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (2.0)DioxaneReflux69[6]
34-BromoanisolePd₂(dba)₃ (1.5)SPhos (4.5)K₃PO₄ (2.0)Dioxane8074+[6]
44-ChloroanisolePd₂(dba)₃ (1.5)RuPhos (4.5)K₃PO₄ (2.0)Dioxane10078+[6]
Detailed Experimental Protocol

This protocol provides a generalized procedure for coupling this compound with a representative aryl bromide.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl or Heteroaryl Halide (e.g., 4-Bromoanisole) (1.1 mmol, 1.1 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the degassed 4:1 dioxane/water mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol II: Sonogashira Coupling at the C2-Bromo Position

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8] Given the higher reactivity of the C-Br bond, this reaction can be performed selectively at the C2 position.

Reaction Rationale & Mechanism

This reaction is co-catalyzed by palladium and copper(I).[8] The palladium complex undergoes oxidative addition into the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium(II) center, followed by reductive elimination to yield the coupled product.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Cu-C≡CR ArPdAlkyne Ar-Pd(II)L₂-C≡CR Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Ar-C≡CR CuX Cu(I)-X CuAcetylide Cu-C≡CR CuX->CuAcetylide Base Base (Amine) Base->CuAcetylide Alkyne H-C≡CR Alkyne->CuAcetylide

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol describes a selective Sonogashira coupling at the C2-bromo position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI) (0.10 mmol, 10 mol%)

  • Base/Solvent (e.g., Triethylamine, Et₃N) (5 mL), degassed

  • Co-solvent (e.g., THF), degassed (if needed for solubility)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add degassed triethylamine via syringe, followed by the terminal alkyne. If the starting material has poor solubility, a minimal amount of degassed THF can be added.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product via flash column chromatography to isolate the 2-alkynyl-5-chloropyridine-4-boronic acid derivative.

Protocol III: Buchwald-Hartwig Amination at the C2-Bromo Position

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[9][10] This reaction can be used to introduce primary or secondary amines at the C2 position, capitalizing on the higher reactivity of the C-Br bond.

Reaction Rationale & Workflow

Successful amination of heteroaryl halides relies heavily on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, dppf) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[11] The ligand facilitates both the oxidative addition and the final reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Workflow start Start Flame-dried Schlenk Flask reagents Add Reagents Aryl Halide (1 equiv) Amine (1.2 equiv) Base (1.4 equiv) start->reagents catalyst Add Catalyst System Pd Pre-catalyst (1-5 mol%) Ligand (1.2-6 mol%) reagents->catalyst inert Establish Inert Atmosphere Evacuate & Backfill with Argon (3x) catalyst->inert solvent Add Solvent Degassed Anhydrous Solvent (e.g., Toluene, Dioxane) inert->solvent reaction Heat & Stir 80-110 °C Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup Quench, Extract, Wash, Dry reaction->workup purify Purification Flash Column Chromatography workup->purify end End Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the amination of the C2-bromo position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Ligand (e.g., XPhos) (0.03 mmol, 3 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene) (5 mL)

  • Inert gas (Argon)

Procedure:

  • Caution: NaOt-Bu is highly reactive and hygroscopic. Handle in a glovebox if possible.

  • In a glovebox or under a positive flow of argon, add the Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add the this compound.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous toluene followed by the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction until the starting material is consumed, as monitored by LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Ineffective base or solvent.4. Degradation of boronic acid.1. Use a fresh batch of catalyst/ligand. Consider a pre-catalyst.2. Ensure glassware is scrupulously dry and the system is properly purged with inert gas.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.4. Check the quality of the boronic acid; consider using the more stable pinacol ester derivative if protodeboronation is an issue.[6]
Side Product Formation 1. Homocoupling of the boronic acid.2. Protodeboronation (loss of -B(OH)₂ group).3. Reaction at the C-Cl position.1. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid large excesses.[6]2. Avoid excessively high temperatures or overly strong bases. Anhydrous conditions can sometimes help.[6]3. Lower the reaction temperature and/or shorten the reaction time. Use a catalyst system known for selectivity.
Difficulty in Purification 1. Product is highly polar.2. Residual tin or palladium compounds.1. Consider reverse-phase chromatography or derivatization to aid separation.2. For Stille reactions, a fluoride wash (KF solution) can help remove tin byproducts.[12] For palladium, filtration through activated carbon or a specialized scavenger resin may be necessary.

References

Application Notes and Protocols: Strategic Use of 2-Bromo-5-chloropyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds due to their prevalence in FDA-approved drugs and functional organic materials.[1] 2-Bromo-5-chloropyridine-4-boronic acid is a highly functionalized and strategically important building block. Its structure incorporates a pyridine core, substituted with two distinct halogen atoms (bromine and chlorine) at positions amenable to selective chemistry, and a boronic acid moiety, a key functional group for palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the experimental procedures for utilizing this reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind protocol design, offer a detailed, field-tested experimental workflow, and provide insights into troubleshooting and safety. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecular architectures.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
CAS Number 1072952-51-2[2][3][4]
Molecular Formula C₅H₄BBrClNO₂[3][4]
Molecular Weight 236.27 g/mol [4]
Appearance Solid (typically off-white to beige)[3]
Storage Store in a cool, dry place under an inert atmosphere. The compound can be hygroscopic. Freezer storage (-20°C) is recommended for long-term stability.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[6][7]

General Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition of R¹-X Pd0->OxAdd R¹-X Pd_II_A R¹-Pd(II)L₂-X OxAdd->Pd_II_A Transmetal Transmetalation with [R²-B(OR)₃]⁻ Pd_II_A->Transmetal R²-B(OH)₂ + Base Pd_II_B R¹-Pd(II)L₂-R² Transmetal->Pd_II_B RedElim Reductive Elimination Pd_II_B->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Design: Key Considerations

The successful execution of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, depends on the careful selection of several parameters.

  • The Challenge of Pyridylboronic Acids: Electron-deficient heteroaryl boron derivatives, like those of pyridine, can exhibit slow rates of transmetalation. Furthermore, they are susceptible to protodeboronation (cleavage of the C-B bond by a proton source), which is a common decomposition pathway that reduces yield.[8] The choice of base and reaction conditions must mitigate these issues.

  • Catalyst and Ligand Selection: The electronic properties and steric bulk of the phosphine ligands on the palladium catalyst are critical.

    • For Aryl Bromide Partners: Catalysts like Pd(dppf)Cl₂ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) are highly effective.[9][10] These ligands promote the oxidative addition step and stabilize the catalytic species.

    • For Aryl Chloride Partners: Coupling with aryl chlorides is more challenging due to the stronger C-Cl bond. More active catalyst systems, often employing highly electron-rich and sterically hindered phosphine ligands, may be necessary to achieve good yields.[8]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective, often in aqueous solvent mixtures.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling challenging substrates, including pyridylboronic acids.[9]

    • Fluorides (KF): Can be used, especially when base-sensitive functional groups are present.[7][8]

  • Solvent System: Aprotic polar solvents are typically used.

    • 1,4-Dioxane, Toluene, or DMF: Often used, sometimes with the addition of water. The aqueous phase can aid in dissolving the inorganic base and facilitate the reaction.[9][11] Degassing the solvent (e.g., by sparging with argon or nitrogen) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide (Ar-Br).

Experimental_Workflow start Start setup 1. Assemble & Purge Reaction Vessel (Schlenk flask with stir bar) start->setup add_solids 2. Add Solids under Inert Gas (Boronic Acid, Aryl Halide, Base, Catalyst) setup->add_solids add_solvent 3. Add Degassed Solvent(s) add_solids->add_solvent degas_mixture 4. Degas Reaction Mixture (e.g., 3x Vacuum/Backfill cycles) add_solvent->degas_mixture heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring degas_mixture->heat monitor 6. Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool Reaction Complete workup 8. Aqueous Work-up (Dilute, Extract with Organic Solvent) cool->workup purify 9. Purification (Column Chromatography) workup->purify analyze 10. Characterization (NMR, MS) purify->analyze end End Product analyze->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents
ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purity
This compound 236.271.2283.5 mg≥97%
Aryl Bromide (Ar-Br) -1.01.0 mmol≥98%
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03 (3 mol%)24.5 mg-
Potassium Phosphate (K₃PO₄) 212.272.5530.7 mg≥98%
1,4-Dioxane --8 mLAnhydrous
Water --2 mLDegassed, DI
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv., 283.5 mg), the aryl bromide (1.0 equiv., 1.0 mmol), potassium phosphate (2.5 equiv., 530.7 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv., 24.5 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Further degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This step is critical to remove any residual oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality reagents/solvents.1. Use a fresh bottle of catalyst or a different palladium source/ligand combination (e.g., Pd₂(dba)₃ with a phosphine ligand).2. Ensure thorough degassing of solvents and the reaction mixture.3. Use anhydrous solvents and high-purity reagents.
Significant Protodeboronation 1. Presence of acidic impurities.2. Water content is too high or base is too weak.3. Prolonged reaction time at high temperature.1. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.2. Reduce the amount of water in the solvent system.3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Side Products 1. Reaction conditions promoting side reactions of the boronic acid or aryl halide.1. Lower the catalyst loading.2. Adjust the stoichiometry (a slight excess of the boronic acid, ~1.2 equiv., is often optimal).

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards:

    • This compound: While specific data is limited, related halogenated pyridine compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[12][13] Avoid creating dust.

    • Palladium Catalysts: Can be toxic and are sensitizers. Avoid inhalation and skin contact.

    • 1,4-Dioxane: A flammable liquid and potential carcinogen.

  • Handling: Handle solids carefully to minimize dust. Use sealed containers for transfers where possible.

  • Waste Disposal: Dispose of all chemical waste, including solvents and solids, according to institutional and local environmental regulations. Do not pour waste down the drain.

References

Application Notes and Protocols: 2-Bromo-5-chloropyridine-4-boronic acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Materials

2-Bromo-5-chloropyridine-4-boronic acid is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of advanced organic materials. Its unique trifunctional nature, featuring a boronic acid group for Suzuki-Miyaura cross-coupling, a reactive bromo substituent, and a more stable chloro substituent, offers synthetic chemists a powerful tool for the regioselective construction of complex molecular architectures. The pyridine core itself is an electron-deficient moiety, which can impart desirable electron-transporting properties to the resulting materials.

These characteristics make this compound particularly valuable in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. The ability to selectively functionalize the pyridine ring at different positions allows for precise tuning of the electronic and photophysical properties of the final materials, such as their emission color, charge carrier mobility, and energy levels.

This guide provides detailed protocols for the synthesis of this compound and its application in the synthesis of a representative OLED emitter material via a Suzuki-Miyaura cross-coupling reaction. It also includes expected characterization data and performance metrics for the resulting material and a hypothetical OLED device.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-amino-5-chloropyridine. The first step is a Sandmeyer-type reaction to replace the amino group with a bromo group, followed by a lithiation and borylation sequence to introduce the boronic acid functionality.

Protocol 1: Synthesis of 2-Bromo-5-chloropyridine[1]

This protocol describes the conversion of 2-amino-5-chloropyridine to 2-bromo-5-chloropyridine.

Materials:

  • 2-amino-5-chloropyridine

  • Hydrobromic acid (48% aqueous solution)

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a well-ventilated fume hood, dissolve 2-amino-5-chloropyridine (1 equivalent) in a 48% aqueous solution of hydrobromic acid. Cool the mixture to 0°C in an ice bath.

  • Slowly add bromine (2.6 equivalents) to the cooled solution, maintaining the temperature below 10°C.

  • Prepare a solution of sodium nitrite (2.35 equivalents) in deionized water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.

  • Slowly add a solution of sodium hydroxide in deionized water to neutralize the reaction mixture. The temperature should be kept below 25°C during this process.

  • Extract the product with ethyl acetate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield 2-bromo-5-chloropyridine as a solid.

Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.36 (s, 1H), 7.54 (m, 1H), 7.44 (d, J = 8.4 Hz, 1H).[1]

Protocol 2: Synthesis of this compound

This protocol outlines the conversion of 2-bromo-5-chloropyridine to the corresponding boronic acid via a lithiation-borylation reaction. This method is based on established procedures for the synthesis of pyridine boronic acids.

Materials:

  • 2-bromo-5-chloropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-5-chloropyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M aqueous hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Application in Materials Synthesis: A Hypothetical OLED Emitter

To illustrate the utility of this compound, we present a hypothetical synthesis of an OLED emitter material, 4-(9H-carbazol-9-yl)-5-chloro-2-phenylpyridine . This molecule incorporates a hole-transporting carbazole unit and a phenyl group, which can be further functionalized to tune the material's properties.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(9H-carbazol-9-yl)-5-chloro-2-phenylpyridine

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions of halopyridines.

Materials:

  • This compound

  • 9-bromo-carbazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), 9-bromo-carbazole (1.1 equivalents), phenylboronic acid (1.1 equivalents), palladium(II) acetate (0.03 equivalents), and triphenylphosphine (0.06 equivalents).

  • Add a degassed 3:1 mixture of 1,4-dioxane and deionized water.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Compound Formula Molecular Weight Purity
This compoundC₅H₄BBrClNO₂236.26 g/mol >97%
Reaction Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Suzuki CouplingPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O1001275-85 (Expected)

Expected Photophysical Properties of 4-(9H-carbazol-9-yl)-5-chloro-2-phenylpyridine

Property Value (in Toluene)
Absorption λmax~350 nm
Emission λmax~450 nm (Blue)
Photoluminescence Quantum Yield (PLQY)> 60%

Hypothetical OLED Device Performance

Device Layer Material Thickness (nm)
AnodeITO150
Hole Injection Layer (HIL)HAT-CN10
Hole Transport Layer (HTL)TAPC40
Emissive Layer (EML)4-(9H-carbazol-9-yl)-5-chloro-2-phenylpyridine 20
Electron Transport Layer (ETL)TPBi30
Electron Injection Layer (EIL)LiF1
CathodeAl100
Performance Metric Value
Turn-on Voltage (V)~3.5 V
Maximum External Quantum Efficiency (EQE)> 5%
Maximum Luminance (cd/m²)> 1000
CIE Coordinates (x, y)(0.15, 0.18) (Blue)

Experimental Workflows and Logical Relationships

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in OLED Material Synthesis 2-amino-5-chloropyridine 2-amino-5-chloropyridine 2-bromo-5-chloropyridine 2-bromo-5-chloropyridine 2-amino-5-chloropyridine->2-bromo-5-chloropyridine Protocol 1: Sandmeyer Reaction boronic_acid This compound 2-bromo-5-chloropyridine->boronic_acid Protocol 2: Lithiation-Borylation OLED_emitter 4-(9H-carbazol-9-yl)-5-chloro-2-phenylpyridine boronic_acid->OLED_emitter Protocol 3: Suzuki Coupling

Caption: Synthetic workflow from starting material to the final OLED emitter.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)(L2)-Br Oxidative_Addition->Aryl-Pd(II)-Br with Aryl-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)(L2)-R Transmetalation->Aryl-Pd(II)-R Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Aryl-R Aryl-R Product Reductive_Elimination->Aryl-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. The protocols and examples provided in this guide demonstrate its potential for creating novel compounds with tailored properties for applications in organic electronics. The ability to perform regioselective Suzuki-Miyaura couplings at the bromo and boronic acid positions, while retaining the less reactive chloro-substituent for potential further functionalization, opens up a wide range of possibilities for the design of complex and highly functionalized organic materials. Future research in this area will likely focus on exploring the full synthetic potential of this molecule to create next-generation materials for high-performance OLEDs, OFETs, and other electronic devices.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds Using 2-Bromo-5-chloropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic utilization of 2-Bromo-5-chloropyridine-4-boronic acid. This trifunctional building block offers a unique platform for the synthesis of complex, polysubstituted pyridine derivatives, which are core scaffolds in numerous pharmaceuticals and advanced materials.[1][2] We will delve into the mechanistic underpinnings of key transformations, provide step-by-step, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and illustrate workflows for the sequential, regioselective functionalization of the pyridine ring.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern drug design. However, the synthesis of precisely substituted pyridine derivatives remains a significant challenge. This compound emerges as a powerful solution, offering three distinct points of chemical diversity that can be addressed with high regioselectivity.

The utility of this reagent lies in the differential reactivity of its functional groups:

  • Boronic Acid (-B(OH)₂): The primary site for initial carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.[3][4]

  • Bromo Group (-Br): More reactive than the chloro group in palladium-catalyzed reactions, enabling a second, selective functionalization.[5]

  • Chloro Group (-Cl): The most robust of the three, allowing for a third transformation under more forcing conditions or with specialized catalyst systems.

This inherent reactivity gradient provides a logical and powerful roadmap for building molecular complexity in a controlled, stepwise manner.

Reagent Profile and Safe Handling

Before proceeding with experimental work, it is crucial to understand the properties and handling requirements of the title compound.

PropertyValue
Chemical Name (2-Bromo-5-chloropyridin-4-yl)boronic acid
CAS Number 1072952-51-2[6][7]
Molecular Formula C₅H₄BBrClNO₂[6]
Molecular Weight 236.26 g/mol [6]
Appearance Typically an off-white to white solid[6]
Storage Store in a cool, dry place under an inert atmosphere. Boronic acids can be susceptible to dehydration and trimerization (to form boroxines) or protodeboronation, especially under non-anhydrous or basic/acidic conditions.[8]

Safety Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone transformation for boronic acids, enabling the formation of C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[3][9]

Mechanistic Rationale

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process is generally accepted to proceed via three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][10][11] The base is a critical component, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4][9]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₃⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² center in1 in2 out1 out2 Base_activation R²-B(OH)₂ + Base ⇌ [R²-B(OH)₃]⁻ Sequential_Functionalization Figure 2: Sequential Functionalization Workflow Start 2-Bromo-5-chloro- pyridine-4-boronic acid Intermediate 4-Aryl-2-bromo- 5-chloropyridine Start->Intermediate Protocol 1: Suzuki-Miyaura (Ar¹-X, Pd cat.) Product_Suzuki 2,4-Diaryl- 5-chloropyridine Intermediate->Product_Suzuki Protocol 2: Suzuki-Miyaura (Ar²-B(OH)₂, Pd cat.) Product_BH 2-Amino-4-aryl- 5-chloropyridine Intermediate->Product_BH Protocol 3: Buchwald-Hartwig (R₂NH, Pd cat.) Experimental_Workflow Figure 3: General Experimental Workflow Setup 1. Setup - Dry Schlenk Flask - Add Catalyst, Base, Substrates - Add Stir Bar Inert 2. Inert Atmosphere - Evacuate & Backfill with Argon (x3) Setup->Inert Solvent 3. Solvent/Reagent Addition - Add Degassed Solvent - Add Liquid Reagents (e.g., Amine) Inert->Solvent Reaction 4. Reaction - Heat to Desired Temp (e.g., 100°C) - Stir Vigorously - Monitor by TLC / LC-MS Solvent->Reaction Workup 5. Work-up - Cool to RT - Quench Reaction - Aqueous Extraction Reaction->Workup Purify 6. Isolation & Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Analysis 7. Characterization - ¹H NMR, ¹³C NMR, MS Purify->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields with 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-chloropyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot reactions involving this versatile building block. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you might encounter when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low to No Yield of the Desired Coupled Product

Q: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Low yields in couplings with substituted pyridyl boronic acids are a common challenge, often stemming from several factors related to the stability of the boronic acid and the efficiency of the catalytic cycle.

Root Cause Analysis & Remediation Strategy:

  • Protodeboronation (Hydrolytic Deboronation): Pyridyl boronic acids, especially those with the boron group at positions adjacent to the nitrogen (like the 4-position in your reagent), are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This is a significant decomposition pathway that consumes your starting material.

    • Solution:

      • Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.[4] Consider using anhydrous solvents and a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

      • Slow Release Strategy: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][6][7] These derivatives are more stable and slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and favoring cross-coupling over decomposition.[1][6][7]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst and slowing down the reaction.[8][9]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands can promote the desired catalytic cycle and prevent catalyst inhibition.

      • Catalyst Precursor: The choice of palladium precursor can be critical. While Pd(PPh₃)₄ is common, sometimes starting with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ in combination with a suitable ligand can be more effective.[10][11]

  • Suboptimal Base and Solvent Combination: The base is not just a proton scavenger; it plays a key role in the transmetalation step.[2] The wrong base or solvent can lead to poor solubility of reagents or hinder the catalytic cycle.

    • Solution:

      • Screening: Perform a systematic screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) and solvents (e.g., 1,4-dioxane, toluene, DMF, THF, often with a small amount of water if using an aqueous base).[4][5][12] For this substrate, a combination of a strong inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent like 1,4-dioxane/water or anhydrous DMF is a good starting point.[5]

Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct

Q: I am observing a significant amount of a byproduct that appears to be the homocoupling product of my this compound. How can I minimize this?

A: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen, which leads to oxidative coupling.[8]

Root Cause Analysis & Remediation Strategy:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.

    • Solution:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling.[8] Degas your solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Ensure the reaction is set up and maintained under a strict inert atmosphere.

      • Freeze-Pump-Thaw: For particularly sensitive reactions, employ the freeze-pump-thaw method for degassing the solvent (at least three cycles).

  • Palladium Source and State: Using a Pd(II) precursor requires an in situ reduction to the active Pd(0) state. This reduction process can sometimes favor homocoupling.[13]

    • Solution:

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the incidence of homocoupling.[8]

      • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[8]

Issue 3: Dehalogenation of the Starting Material or Product

Q: My reaction mixture shows the presence of 5-chloropyridine-4-boronic acid or the dechlorinated/debrominated coupled product. What is causing this dehalogenation?

A: Dehalogenation is a side reaction where the C-Br or C-Cl bond is cleaved and replaced with a C-H bond.

Root Cause Analysis & Remediation Strategy:

  • Source of Hydride: This side reaction is often caused by the presence of a hydride source that participates in the catalytic cycle, leading to reductive elimination of Ar-H instead of Ar-Ar'.

    • Solution:

      • Choice of Base and Solvent: Some bases and solvents can act as hydride donors. For instance, using certain amine bases or alcoholic solvents can sometimes lead to dehalogenation.[13] If you observe this side reaction, consider switching to a non-protic solvent and an inorganic base.

      • Purification of Reagents: Ensure all reagents are pure and free from contaminants that could act as hydride sources.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Due to its sensitivity to moisture and potential for decomposition, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator.

Q2: Which halogen is more likely to react in a Suzuki-Miyaura coupling, the bromo or the chloro substituent?

A: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. Therefore, the C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step. You can expect selective coupling at the 2-position (where the bromine is) while leaving the 5-position (with the chlorine) intact, provided you use appropriate reaction conditions.[14]

Q3: Can I use microwave irradiation for reactions with this compound?

A: Yes, microwave-assisted Suzuki-Miyaura coupling can be very effective, often leading to significantly reduced reaction times and improved yields.[9][12] It is an excellent method to try, especially when conventional heating gives low conversion.

Q4: What is a general, robust starting protocol for a Suzuki-Miyaura coupling with this compound?

A: A reliable starting point would be:

  • Reactants: this compound (1.0 equiv.), Aryl/heteroaryl halide (1.2 equiv.).

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) with a bulky phosphine ligand like XPhos (5 mol%).

  • Base: K₃PO₄ (3.0 equiv.).

  • Solvent: Anhydrous 1,4-dioxane.

  • Procedure: Combine all solids in an oven-dried flask. Seal the flask, and cycle between vacuum and backfilling with argon three times. Add the degassed solvent via syringe. Heat the reaction at 80-100 °C and monitor by TLC or LC-MS.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in reactions with this compound.

Troubleshooting_Workflow Start Reaction Start: Low Yield/No Product Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Side_Products Analyze Side Products (TLC, LC-MS) Check_Reagents->Side_Products Degassing Improve Degassing (Ar/N2 Sparge, F-P-T) Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand) Degassing->Optimize_Catalyst Homocoupling Homocoupling Observed? Side_Products->Homocoupling Homocoupling->Degassing Yes Deboronation Protodeboronation Suspected? Homocoupling->Deboronation No Deboronation->Optimize_Catalyst No Use_Ester Use Boronate Ester (MIDA, Pinacol) Deboronation->Use_Ester Yes Optimize_Conditions Screen Base & Solvent Optimize_Catalyst->Optimize_Conditions End_Success Improved Yield Optimize_Conditions->End_Success Use_Ester->Optimize_Catalyst

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing issues. The pyridine nitrogen can interfere with the coordination of other species to the palladium center.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Inhibition Catalyst Inhibition (Pyridine Coordination) Pd(0)L2->Inhibition Transmetalation Transmetalation (Ar'-B(OH)2 + Base) OxAdd->Transmetalation [Ar-Pd(II)-X]L2 RedElim Reductive Elimination Transmetalation->RedElim [Ar-Pd(II)-Ar']L2 Protodeboronation Protodeboronation (Loss of Ar'-B(OH)2) Transmetalation->Protodeboronation RedElim->Pd(0)L2 Product Ar-Ar' Product RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with reactions involving 2-Bromo-5-chloropyridine-4-boronic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of Pyridine Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, yet its success is highly dependent on the nature of the coupling partners.[1][2][3] Heteroaromatic boronic acids, particularly those of pyridine, present a unique set of challenges. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[4] Furthermore, these compounds, especially 2-pyridyl boronic acids, are notoriously unstable and prone to decomposition pathways like protodeboronation.[5][6][7]

The substrate in focus, this compound, combines several of these challenging features:

  • A Pyridine Core: Inherently electron-deficient, which can slow the rate of transmetalation.[7]

  • A 2-Bromo Substituent: While the C-Br bond is typically reactive in oxidative addition, the overall electronic nature of the ring is critical.

  • A Boronic Acid at the 4-Position: While generally more stable than the 2-pyridyl counterpart, it is still susceptible to decomposition.[4]

This guide will systematically address the common failure modes associated with this substrate and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation, and I've recovered my starting materials. What's the most likely cause?

A1: The most common culprits for a complete lack of reactivity are issues with the catalyst activation or the reaction conditions.

  • Catalyst Inactivity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[8] This reduction can sometimes fail if the reaction conditions are not optimal. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst.

  • Improper Solvent Degassing: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[9] It is crucial to thoroughly degas your solvent(s) before use.

  • Base Incompatibility: The base plays a critical role in activating the boronic acid for transmetalation.[3][10] If the base is not strong enough or is insoluble in the reaction medium, the catalytic cycle will stall.

Q2: I'm observing a significant amount of 2-bromo-5-chloropyridine in my crude reaction mixture. What is happening?

A2: This indicates that your boronic acid is decomposing via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11] This is a very common side reaction with pyridine boronic acids, often accelerated by water and base.[5][11]

Q3: My main side product is a homocoupled biaryl of my coupling partner. How can I prevent this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[5][12] Rigorous exclusion of air and ensuring the complete formation of the active Pd(0) catalyst are key preventative measures.[12]

Q4: Can the chloro-substituent on the pyridine ring interfere with the reaction?

A4: While the Carbon-Bromine bond is significantly more reactive towards oxidative addition than the Carbon-Chlorine bond, it is possible under forcing conditions to see reactivity at the C-Cl bond.[13] However, in most standard Suzuki conditions, selective reaction at the C-Br bond is expected. If you are observing side products related to the chloro-substituent, consider lowering the reaction temperature or using a catalyst system known for higher selectivity.

In-Depth Troubleshooting Guides

Problem 1: No Reaction or Low Yield of Desired Product

If your reaction is failing to produce the desired product or the yield is unacceptably low, a systematic approach to optimization is necessary.

Initial Diagnostic Checks:
  • Reagent Purity: Verify the purity of your this compound. Boronic acids can dehydrate to form boroxines, which may have different reactivity. Also, confirm the integrity of your aryl halide coupling partner.

  • Solvent Quality: Ensure your solvents are anhydrous (if required by the protocol) and have been properly degassed to remove oxygen.

  • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[14]

Systematic Optimization Strategy:

The table below outlines a logical progression for optimizing your reaction conditions. It is recommended to vary one parameter at a time to understand its effect.

Parameter Initial Condition (Example) Suggested Modifications & Rationale
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%)1. Switch to a Pd(0) source: Use Pd(PPh₃)₄ to bypass potential issues with in-situ reduction. 2. Use a more active catalyst: Try a Buchwald-type catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos) which are known to be effective for challenging substrates.[9]
Ligand dppf (if using Pd(dppf)Cl₂)1. Increase electron density/bulk: Ligands like P(t-Bu)₃ or Buchwald ligands (SPhos, XPhos) can accelerate oxidative addition and reductive elimination.[9][10] 2. Consider N-Heterocyclic Carbenes (NHCs): These are often more robust and electron-rich than phosphines.[10]
Base K₂CO₃ (2.0 equiv.)1. Increase strength/solubility: Switch to K₃PO₄ or Cs₂CO₃, which are often more effective, especially in polar aprotic solvents like dioxane or THF.[9] 2. Use a fluoride source: KF can be effective and is sometimes used under anhydrous conditions.[3]
Solvent Dioxane/H₂O (4:1)1. Go anhydrous: To minimize protodeboronation, try anhydrous solvents like toluene, dioxane, or DMF.[9] 2. Change solvent polarity: If solubility is an issue, consider DMF or DME.
Temperature 80 °C1. Increase temperature: Sluggish reactions can often be accelerated by increasing the temperature to 100-110 °C.[14] 2. Decrease temperature: If side reactions are prevalent, lowering the temperature might improve selectivity.[13]

Troubleshooting Workflow: Low Yield

G start Low Yield / No Reaction catalyst Change Catalyst/Ligand (e.g., Pd(0) source, Buchwald system) start->catalyst base Screen Different Bases (e.g., K3PO4, Cs2CO3) catalyst->base No Improvement success Reaction Successful catalyst->success Improvement solvent Modify Solvent System (e.g., Anhydrous, different polarity) base->solvent No Improvement base->success Improvement temp Adjust Temperature solvent->temp No Improvement solvent->success Improvement temp->success Improvement

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Problem 2: Significant Protodeboronation

The observation of 2-bromo-5-chloropyridine as a major byproduct is a clear indication of protodeboronation. This side reaction is often competitive with the desired transmetalation step.[11]

Understanding the Mechanism:

Protodeboronation of basic heteroaromatic boronic acids can occur rapidly, especially under neutral or basic aqueous conditions.[11] The pyridine nitrogen can be protonated, and the resulting species can undergo facile cleavage of the C-B bond.

G boronic_acid Pyridine Boronic Acid protodeboronated Protodeboronated Pyridine boronic_acid->protodeboronated  Protodeboronation proton_source Proton Source (H2O, ROH) proton_source->protodeboronated

Caption: Simplified schematic of the protodeboronation side reaction.

Strategies to Mitigate Protodeboronation:
  • Use of Boronic Esters: Boronic esters, such as the pinacol or MIDA esters, are generally more stable than the corresponding boronic acids.[5][8] The "slow release" strategy using MIDA boronates can be particularly effective, as it maintains a low concentration of the unstable free boronic acid in the reaction mixture.[11][15][16]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to a completely anhydrous system can significantly suppress protodeboronation.[9] This would involve using anhydrous solvents and bases like KF or anhydrous K₃PO₄.

  • Reaction Rate Acceleration: The faster the productive cross-coupling reaction, the less time there is for the boronic acid to decompose. Using a more active catalyst system (e.g., a Buchwald catalyst) can favor the desired reaction pathway.[11]

  • Copper(I) Additives: The addition of copper(I) salts has been shown to promote the cross-coupling of some challenging 2-pyridylboranes, potentially by facilitating transmetalation or stabilizing the boronic acid.[15]

Problem 3: Formation of Side Products (Homocoupling, Dehalogenation)

Besides protodeboronation, other side reactions can reduce the yield and complicate purification.

  • Homocoupling: The formation of a biaryl from the self-coupling of the boronic acid is a common issue.

    • Mitigation: Ensure a strictly inert atmosphere. Use a direct Pd(0) source or ensure your Pd(II) precatalyst is fully reduced. Sometimes, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.[9]

  • Dehalogenation: The replacement of the bromine atom on your starting material with a hydrogen atom can also occur.

    • Mitigation: This side reaction can be promoted by certain hydride sources in the reaction mixture (e.g., solvent, amine bases).[8] Ensure your solvents are pure and consider the choice of base carefully. Running the reaction at the lowest effective temperature can also help.[13]

Experimental Protocols

General Protocol for a Screening Reaction:

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv., finely powdered and dried)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.[12]

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.[14]

  • Add degassed, anhydrous 1,4-dioxane via syringe.[12]

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Protocol for Conversion to a MIDA Boronate Ester:

If protodeboronation is a persistent issue, converting the boronic acid to its air-stable MIDA boronate is a highly recommended strategy.

Materials:

  • This compound (1.0 equiv.)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv.)

  • Acetonitrile (or other suitable solvent)

Procedure:

  • Follow established literature procedures for the formation of MIDA boronates, which typically involve heating the boronic acid and MIDA in a suitable solvent with removal of water. The resulting MIDA boronate is typically a stable, crystalline solid that can be easily handled and stored.[15] This stable precursor can then be used in a "slow-release" Suzuki coupling protocol.

The Suzuki-Miyaura Catalytic Cycle and Common Failure Points

G pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add catalyst_death Catalyst Oxidation (Inactive Pd) pd0->catalyst_death O2 pd_ii R1-Pd(II)-X ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r2 R1-Pd(II)-R2 transmetal->pd_ii_r2 red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 product Ar-Py red_elim->product r1x Ar-Br r1x->ox_add boronic_acid Py-B(OH)2 boronic_acid->transmetal protodeboronation Protodeboronation boronic_acid->protodeboronation H+ base Base base->transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps and common points of failure such as catalyst oxidation and protodeboronation.

This diagram illustrates the fundamental steps of the reaction: oxidative addition, transmetalation, and reductive elimination.[1] Failures can occur at any stage. Inactive catalyst prevents the cycle from starting, while issues with the base or boronic acid stability hinder the crucial transmetalation step.[2]

References

Technical Support Center: Purification of Products from 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloropyridine-4-boronic acid. This resource is designed to provide in-depth, practical solutions to common and complex purification challenges encountered when using this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of products derived from this compound.

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction?

A: In a typical Suzuki-Miyaura coupling, you should anticipate several classes of impurities alongside your desired biaryl product. The most prevalent are:

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Homo-coupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (a boronic acid dimer) or two molecules of the aryl halide.[1][2] The boronic acid homo-coupling is often mediated by the presence of Pd(II) species and oxygen.[1][2]

  • Protodeborylated Byproduct: The replacement of the boronic acid group with a hydrogen atom, yielding 2-Bromo-5-chloropyridine. This is a common decomposition pathway for heteroaryl boronic acids.[2][3]

  • Catalyst Residues: Residual palladium from the catalyst and any phosphine ligands (e.g., triphenylphosphine oxide) used in the reaction.[4][5]

Q2: My TLC plate shows a smear for my crude product. What does this mean and how do I fix it?

A: Smearing or streaking on a TLC plate, especially with pyridine-containing molecules, is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups on the silica gel surface.[6] This can also happen with residual boronic acids.[7] To obtain clean spots and improve subsequent column chromatography, you can:

  • Add a Basic Modifier: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.5-1%), to your chromatography eluent. The modifier will preferentially interact with the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[6]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a polymer-based stationary phase, which lack the acidic silanol groups responsible for the interaction.[6]

Q3: How can I easily remove unreacted boronic acid from my reaction mixture?

A: Unreacted boronic acid is acidic and can often be removed with a simple liquid-liquid extraction.

  • Aqueous Base Wash: After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and wash it with a mild aqueous base such as 1 M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[8] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. Be cautious, as some biaryl pyridine products may also have sufficient basicity to be affected by pH changes.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step solutions to more challenging purification scenarios.

Troubleshooting Scenario 1: Persistent Palladium Contamination

Problem: My purified product is a pale yellow or grey solid, and NMR/ICP-MS analysis confirms residual palladium, which is unacceptable for downstream applications, especially in pharmaceutical development.[4]

Causality: Palladium catalysts, particularly Pd(0) species, can form colloidal nanoparticles ("palladium black") or remain complexed to the product, making them difficult to remove by standard chromatography or crystallization alone.[2][5]

Caption: Decision workflow for selecting a palladium removal technique.

This method utilizes materials with a high affinity for palladium to selectively bind and remove it from solution.

  • Select a Scavenger: Choose a scavenger based on your solvent system and product stability. Silica-based scavengers with thiol functional groups (e.g., SiliaMetS Thiol, SPM32) or macroporous polystyrene resins (e.g., MP-TMT) are highly effective.[4]

  • Treatment: After initial workup, dissolve the crude product in a suitable solvent (e.g., DMF, THF, Ethyl Acetate). Add the scavenger resin (typically 5-10 weight equivalents relative to the initial catalyst loading).

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring palladium levels.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the palladium-free product.

Trustworthiness Check: This method is highly effective for reducing palladium to parts-per-million (ppm) levels required for APIs.[4] Merck demonstrated reducing palladium from 330 ppm to as low as 7 ppm using MP-TMT resin.[4]

Troubleshooting Scenario 2: Co-eluting Homo-coupled Impurity

Problem: A significant byproduct, identified as the boronic acid homo-dimer, has a very similar polarity to my desired product, making separation by standard silica gel chromatography nearly impossible.

Causality: Homo-coupling of boronic acids is a common side reaction, especially if the reaction is not rigorously degassed, as oxygen can facilitate the Pd(II)-mediated pathway.[1][2] The resulting symmetrical biaryl often has polarity and solubility characteristics that closely mimic the desired unsymmetrical product.

Crystallization is a powerful technique that exploits differences in solubility and crystal lattice packing energy. Often, the higher symmetry of a homo-coupled dimer allows it to pack more efficiently into a crystal lattice than the less symmetrical desired product, or vice-versa.

  • Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system. The ideal solvent should dissolve the product and impurity when hot but have poor solubility for the desired product when cold.

    • Start with small-scale trials (~10-20 mg of crude material) in various solvents (e.g., isopropanol, ethanol, acetonitrile, toluene, ethyl acetate/heptane mixtures).

  • Procedure: a. Dissolve the crude material in a minimum amount of the chosen solvent at its boiling point. b. If the solution is colored by residual palladium, you can add a small amount of activated charcoal and hot-filter the solution. c. Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. d. Once crystals begin to form, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize yield. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Purity Analysis: Analyze the resulting crystals and the mother liquor by HPLC or NMR to determine if the separation was successful. Sometimes, a second recrystallization is necessary to achieve high purity.

Expert Insight: Bipyridine-containing molecules, which are structurally similar to many products from this reaction, are known to form various solid-state forms, including solvates.[10][11] Experimenting with a wide range of solvents, including those that can form solvates like carboxylic acids or water, can sometimes unlock a successful crystallization pathway.[10]

Impurity TypeStructure (Example)Key ChallengeRecommended Primary TechniqueSecondary Technique
Unreacted Boronic Acid This compoundAcidic, polarAqueous base wash (e.g., 1M Na₂CO₃)[8]Chromatography (with TEA modifier)[6]
Homo-coupled Dimer Dimer of the boronic acidSimilar polarity to productRecrystallizationPreparative HPLC
Protodeborylated SM 2-Bromo-5-chloropyridineLess polar than productSilica Gel Chromatography-
Palladium Catalyst Pd(0), Pd complexesCan bind to product nitrogenScavenger Resins (e.g., SiliaMetS Thiol)[4]Filtration through Celite[12]
Phosphine Oxide Triphenylphosphine oxideHighly polar, crystallineSilica Gel Chromatography (elutes late)Recrystallization (often stays in mother liquor)

Part 3: Advanced Purification Workflows

Workflow: General Purification Strategy Selection

This diagram outlines a logical decision-making process for purifying a novel compound derived from this compound.

Purification_Strategy A Crude Reaction Work-up B Is the crude product a solid? A->B C Attempt Recrystallization B->C Yes F Column Chromatography B->F No (Oil) D Is the product pure by NMR/HPLC? C->D E Final Product D->E Yes D->F No G Are impurities separable (ΔRf > 0.2)? F->G G->D Yes H Consider Preparative HPLC or alternative stationary phase (Alumina) G->H No H->D

Caption: A logical workflow for systematically selecting a purification method.

References

Technical Support Center: 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloropyridine-4-boronic acid. This guide is structured as a troubleshooting and FAQ center to directly address common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not only solutions but also the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. We will explore the causes and provide actionable strategies to mitigate them.

Q1: My Suzuki-Miyaura reaction has a very low yield or has failed completely. What are the first things I should check?

A1: A failed Suzuki coupling is a common issue that can almost always be traced back to a few key parameters. Before re-running the entire reaction, perform a systematic diagnosis:

  • Inert Atmosphere Integrity: The exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of your Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2][3] Ensure your reaction vessel was properly oven-dried and that you have a robust inert atmosphere (argon or nitrogen) established through multiple vacuum/backfill cycles.[1][2]

  • Solvent Quality: Ensure your solvents are anhydrous and have been thoroughly degassed. Bubbling argon or nitrogen through the solvent for 15-30 minutes before use is a reliable method.[2]

  • Reagent Integrity:

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[2] Using a fresh batch or a highly stable pre-catalyst (e.g., a G3 palladacycle) can often resolve the issue.[1]

    • Base: Ensure your base is finely powdered and anhydrous. Clumps can lead to poor reproducibility.[1]

    • Boronic Acid Quality: Boronic acids can degrade on the shelf.[4][5] We will discuss the primary degradation pathway, protodeboronation, in the next question.

Q2: I'm observing a significant amount of a byproduct with the mass of 2-bromo-5-chloropyridine. What is happening and how do I stop it?

A2: You are observing the result of protodeboronation , the most common and problematic side reaction for this class of compound.[6] This is a chemical reaction where the carbon-boron bond is broken and replaced by a carbon-hydrogen bond, consuming your starting material and generating a simple pyridine byproduct.[6][7]

Why it's a problem with this specific boronic acid: Pyridine boronic acids with the boron group at the 2-position (adjacent to the nitrogen) are notoriously unstable and highly prone to this reaction.[6][8] The basic nitrogen atom facilitates a unique decomposition pathway. Under neutral pH conditions, the compound can form a zwitterionic species which rapidly undergoes fragmentation to cleave the C-B bond.[7][9]

Strategies to Minimize Protodeboronation:

  • Choice of Base: Use a milder, non-nucleophilic base. Strong aqueous bases can accelerate protodeboronation. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[2]

  • Anhydrous Conditions: While some Suzuki protocols use water as a co-solvent, it can be a proton source for this side reaction.[2] Minimizing water is often beneficial. If a co-solvent is needed, consider using rigorously dried alternatives like 1,4-dioxane or THF.

  • "Slow Release" Strategy: The most effective method is to convert the unstable boronic acid into a more stable derivative that slowly releases the active reagent into the reaction. This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling over decomposition.[6][7] Common stable forms include:

    • MIDA boronates (N-methyliminodiacetic acid): These are highly stable, crystalline solids that are now a gold standard for challenging boronic acids.[6][10][11]

    • Organotrifluoroborates (R-BF₃K): These potassium salts offer significantly increased stability.[6]

    • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can often be used directly in the coupling reaction with protic solvents.[1][12]

Q3: My analysis shows a dimer of my starting material (a bipyridine byproduct). What causes this homocoupling?

A3: The formation of a homocoupled product, where two molecules of the boronic acid react with each other, is typically caused by the presence of oxygen or an issue with the palladium catalyst's oxidation state.[1][3]

The active catalyst in the Suzuki cycle is Pd(0). If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ to Pd(0) to initiate the cycle.[3] If this reduction is inefficient or if oxygen is present in the reaction, Pd(II) species can persist and catalyze the homocoupling of the boronic acid.[1][3]

How to Prevent Homocoupling:

  • Rigorous Degassing: This is the most critical step. Ensure your solvents are deoxygenated and the reaction is maintained under a strict inert atmosphere from start to finish.[1][2]

  • Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., XPhos Pd G3) are designed for clean and efficient generation of the active Pd(0) species, which can minimize side reactions like homocoupling.[1]

  • Reaction Order: Add the palladium catalyst last, after all other reagents are mixed and the system is fully inert.

Q4: What are the best practices for storing and handling this compound to ensure its stability?

A4: Proper storage is crucial for preventing degradation and ensuring reproducible results. Boronic acids are sensitive to moisture, air, and sometimes light.[13][14]

ParameterRecommendationRationale
Temperature Keep refrigerated (2-8°C).[14][15]Slows the rate of potential decomposition reactions.
Atmosphere Store under an inert gas (Nitrogen or Argon).[14]Prevents oxidation and reaction with atmospheric moisture.[5]
Moisture Keep in a tightly sealed container in a dry place/desiccator.[14][16]Boronic acids are hygroscopic and can absorb water, which can lead to caking and protodeboronation.[13][16]
Container Use the original supplier vial or a well-sealed glass container.Protects from external contaminants.

Upon receiving, it is good practice to flush the headspace of the bottle with argon or nitrogen before re-sealing for storage. When weighing out the reagent, do so quickly and in a low-humidity environment if possible.

Visualizing the Chemistry: Reaction Pathways

To better understand the processes occurring in your flask, the following diagrams illustrate the desired catalytic cycle and the common off-cycle side reactions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Desired Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Ar-X Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Ar'-B(OH)₂ (Base) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Desired Product Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' caption Fig 1. The main catalytic cycle for Suzuki-Miyaura coupling.

Caption: The main catalytic cycle for Suzuki-Miyaura coupling.

Competing Side Reactions

Side_Reactions cluster_main Main Reactant cluster_desired Desired Pathway cluster_side Undesired Side Reactions BA This compound (Ar'-B(OH)₂) Desired Suzuki Coupling (with Ar-X, Pd(0)) BA->Desired Proto Protodeboronation (H⁺ source, e.g., H₂O) BA->Proto Homo Homocoupling (O₂, Pd(II)) BA->Homo Product Coupled Product (Ar-Ar') Desired->Product Proto_Product Byproduct (Ar'-H) Proto->Proto_Product Homo_Product Byproduct (Ar'-Ar') Homo->Homo_Product caption Fig 2. Competing pathways for the boronic acid.

Caption: Competing pathways for the boronic acid.

Experimental Protocol & Troubleshooting Workflow

Case Study: A Robust Suzuki-Miyaura Protocol

This protocol is designed as a starting point to maximize success and minimize the side reactions discussed above.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • This compound (1.3 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Degassed Solvent (e.g., 1,4-Dioxane)

Procedure:

  • Vessel Preparation: Add the aryl halide, this compound, and finely powdered K₃PO₄ to an oven-dried reaction flask equipped with a magnetic stir bar.[1]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

If you encounter a low yield, use the following decision tree to diagnose the issue.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Byproducts Analyze crude mixture (LC-MS/GC-MS). Are major byproducts present? Start->Check_Byproducts Proto_Observed Protodeboronation Product (Ar'-H) is dominant Check_Byproducts->Proto_Observed Yes Homo_Observed Homocoupling Product (Ar'-Ar') is dominant Check_Byproducts->Homo_Observed Yes, but secondary No_Byproducts Only starting materials remain. (Low Conversion) Check_Byproducts->No_Byproducts No Action_Proto Action: 1. Use anhydrous K₃PO₄/Cs₂CO₃. 2. Ensure strictly anhydrous conditions. 3. Consider converting to MIDA boronate or Diethanolamine adduct. Proto_Observed->Action_Proto Primary Issue Action_Homo Action: 1. Rigorously degas all solvents. 2. Ensure robust inert atmosphere. 3. Use a reliable Pd(0) pre-catalyst. Homo_Observed->Action_Homo Primary Issue Action_Conversion Action: 1. Check catalyst/ligand activity (use fresh). 2. Increase temperature. 3. Screen alternative solvents/bases. No_Byproducts->Action_Conversion caption Fig 3. A decision tree for troubleshooting low yields.

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-chloropyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

I. Understanding the Reagent: Properties and Stability

This compound is a valuable building block in organic synthesis, particularly for introducing a substituted pyridine moiety into a target molecule.[1][2] Its utility is prominent in the synthesis of pharmaceuticals and other biologically active compounds.[1]

Key Properties:

PropertyValueSource
CAS Number 1072952-51-2[2][3][4]
Molecular Formula C5H4BBrClNO2[2][3]
Molecular Weight 236.26 g/mol [2][3]
Appearance Typically a solid[3]
Purity Commonly available at ≥97%[3]

A critical consideration when working with pyridylboronic acids is their stability. They can be prone to decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][6] This side reaction is often exacerbated by strong bases and the presence of water.[5]

II. Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[7][8][9] This reaction is widely used to synthesize biaryls, a common motif in many pharmaceutical agents.[10]

Generalized Experimental Protocol

Below is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using this compound.

Reaction Scheme:

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).[5]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 5-10 minutes to remove oxygen.[5]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1).[5][11]

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[5]

  • Monitoring: Track the reaction's progress using an appropriate analytical technique, such as TLC, GC-MS, or LC-MS.[5]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product using flash column chromatography.[5]

Visualizing the Workflow

Suzuki_Coupling_Workflow reagents Combine Reactants & Base inert Establish Inert Atmosphere reagents->inert Seal & Purge catalyst Add Catalyst & Solvent inert->catalyst Under N2/Ar heat Heat & Stir catalyst->heat To set Temp. monitor Monitor Progress heat->monitor Via TLC/LCMS workup Reaction Workup monitor->workup Upon Completion purify Purify Product workup->purify Crude Mixture

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Q1: My Suzuki-Miyaura reaction with this compound is giving me a low yield or no product at all. What are the likely causes and how can I fix this?

A1: Low or no yield in a Suzuki coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[5] Ensure your palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst if you suspect catalyst decomposition.[5]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst degradation.[5] It is crucial to properly degas your solvent and maintain an inert atmosphere throughout the reaction.[5][12]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, so using a fresh, high-purity batch is recommended.[5]

  • Inadequate Base or Solvent: The choice of base and solvent is critical and often interdependent.[5] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[5] For biphasic reactions, ensure vigorous stirring to maximize the interaction between the two phases.[5]

Significant Side Reactions

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[13] Here are some strategies to mitigate it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[5]

  • Boronic Acid Protection: In some challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct, which can then be used in the coupling reaction.[5][14]

Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What can I do to prevent this?

A3: Homocoupling, the coupling of two boronic acid molecules, is often a result of oxygen in the reaction mixture. To minimize this:

  • Rigorous Degassing: Ensure your solvents are thoroughly degassed before use. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.[12]

  • Strict Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and duration.[11]

Purification Challenges

Q4: I'm having difficulty purifying my final product from the reaction mixture. What are some effective purification strategies?

A4: Purification of boronic acids and their coupled products can sometimes be challenging. Here are a few approaches:

  • Column Chromatography: This is the most common method. For boronic acids, which can be polar, a mixture of solvents like acetone in the eluent might be necessary.[15] Using neutral alumina instead of silica gel can sometimes be beneficial for boronate esters.[15]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[15]

  • Acid-Base Extraction: Boronic acids are acidic and can be purified by forming a salt with a base, extracting away neutral impurities, and then re-acidifying to recover the purified boronic acid.[16]

Visualizing the Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Side Reactions catalyst Check Catalyst Activity start->catalyst oxygen Ensure Inert Atmosphere start->oxygen reagents Verify Reagent Purity start->reagents conditions Optimize Base & Solvent start->conditions protodeboronation Protodeboronation? start->protodeboronation homocoupling Homocoupling? start->homocoupling milder_base Use Milder Base protodeboronation->milder_base Yes anhydrous Try Anhydrous Conditions protodeboronation->anhydrous Yes degas Improve Degassing homocoupling->degas Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

IV. Frequently Asked Questions (FAQs)

Q: What is the typical reactivity order of the C-Br versus the C-Cl bond in Suzuki-Miyaura coupling reactions?

A: Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[17] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[18] This allows for selective coupling at the C-Br position under carefully controlled conditions.

Q: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?

A: While primarily used in Suzuki-Miyaura couplings, boronic acids can also participate in other transition-metal-catalyzed reactions, such as the Chan-Lam coupling for C-N or C-O bond formation. However, the specific conditions for these reactions would need to be optimized.

Q: How should I store this compound to ensure its stability?

A: To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[11] It is advisable to store it under an inert atmosphere if possible to minimize degradation over time.

Q: Are there any specific safety precautions I should take when handling this compound?

A: Yes, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is recommended to handle this compound in a well-ventilated fume hood.[19] Consult the Safety Data Sheet (SDS) for detailed safety information.[19]

V. References

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Valente, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20698-20710.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • Piros, L., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(12), e202304692.

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). (2-Bromo-5-chloropyridin-4-yl)boronic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 1072952-51-2. Retrieved from --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5352-5356.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Moody, C. J., & Roff, G. J. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 8979-8985.

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from --INVALID-LINK--

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5433.

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Bromopyridine-5-boronic acid. Retrieved from --INVALID-LINK--

  • American Elements. (n.d.). This compound, min 98%. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Retrieved from --INVALID-LINK--

  • Kim, H., et al. (2013). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 56(17), 6723-6734.

  • PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing the Stability of 2-Bromo-5-chloropyridine-4-boronic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Bromo-5-chloropyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile reagent in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and reactivity of your experiments, thereby enhancing reproducibility and success.

Introduction: The Challenge of Stability

This compound is a key building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many boronic acids, its stability in solution can be a significant challenge, leading to diminished yields and the formation of unwanted byproducts. The primary degradation pathways include protodeboronation, oxidation, and the formation of cyclic trimers (boroxines). Understanding and mitigating these degradation pathways is crucial for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the instability of this compound in solution?

A1: The instability of this compound in solution is primarily attributed to three main degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated by heat, the presence of a base, or a palladium catalyst.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized, especially in the presence of air or other oxidizing agents, converting the boronic acid into a hydroxyl group (forming 2-Bromo-5-chloro-4-hydroxypyridine) and boric acid.[1][2][3]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1][2] While often in equilibrium with the monomeric boronic acid in the reaction mixture, boroxine formation can complicate stoichiometry and reaction kinetics.[2][4]

Q2: How does the structure of this compound influence its stability?

A2: The electronic properties of the pyridine ring, influenced by the bromo and chloro substituents, play a significant role. As a pyridine derivative, the nitrogen atom can be protonated, which can affect the rate of protodeboronation. While 2-pyridylboronic acids are known to be particularly unstable, 4-pyridyl boronic acids, such as the compound , are generally more stable.[1][5][6] However, the electron-withdrawing nature of the halogen substituents can still influence the C-B bond's susceptibility to cleavage.

Q3: What are the initial signs of degradation of my this compound solution?

A3: Visual inspection may not always reveal degradation. The most reliable indicators are analytical:

  • Chromatographic Analysis (HPLC/UPLC): The appearance of a new peak corresponding to the protodeboronated product (2-bromo-5-chloropyridine) is a clear sign of degradation.

  • NMR Spectroscopy: In ¹H NMR, the disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in place of the C-B bond can be observed. ¹¹B NMR is also a powerful tool to monitor the boron environment.[7]

  • Reaction Outcomes: Consistently low yields in cross-coupling reactions or the isolation of the protodeboronated byproduct are strong indicators of reagent instability.[2]

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below).[8] Aprotic solvents are generally preferred over protic solvents for storage.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Potential Cause Explanation Recommended Solution
Degradation of Boronic Acid Prior to Reaction The boronic acid may have degraded during storage or upon dissolution.Use freshly purchased, high-purity this compound. Prepare solutions immediately before use. Consider using a more stable derivative like a pinacol ester or a trifluoroborate salt.[8]
Protodeboronation During the Reaction The reaction conditions (high temperature, strong base, presence of water) are promoting the cleavage of the C-B bond.[2][8]Use milder reaction conditions: lower the temperature if possible and screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). Minimize the amount of water in the reaction mixture, or use anhydrous conditions if the catalytic cycle allows.
Ineffective Catalyst System The chosen palladium precursor and ligand may not be optimal for this specific substrate, leading to a slow catalytic cycle that allows for competing degradation pathways.Screen different palladium catalysts and phosphine ligands. For electron-rich aryl halides, more electron-rich and sterically hindered ligands may be beneficial.[9]
Presence of Oxygen Oxygen can deactivate the palladium catalyst and promote oxidative degradation of the boronic acid.Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[8]
Issue 2: Significant Formation of Protodeboronated Byproduct (2-Bromo-5-chloropyridine)
Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and strong bases significantly accelerate the rate of protodeboronation.[8]Employ milder bases and the lowest effective reaction temperature. A gradual increase in temperature can help find the optimal balance between reaction rate and stability.
Excess Protic Solvent/Water Water or other proton sources are required for the protodeboronation mechanism.Use anhydrous solvents and ensure all reagents are dry. If water is necessary for the catalytic cycle, use the minimum required amount.
In-situ Generation of Unstable Species The active boronic acid species in the reaction mixture might be particularly susceptible to protodeboronation under the specific pH and solvent conditions.Consider using a slow-release strategy with a more stable precursor, such as an N-methyliminodiacetic acid (MIDA) boronate.[10] This maintains a low concentration of the active boronic acid, minimizing degradation.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol provides a framework for evaluating the stability of your boronic acid under specific experimental conditions.

Objective: To quantify the rate of degradation of this compound in a chosen solvent system over time.

Materials:

  • This compound

  • Chosen solvent (e.g., Dioxane/H₂O, DMF, Acetonitrile)

  • Internal standard (e.g., a stable compound with a distinct chromatographic retention time and UV absorbance, such as biphenyl)

  • HPLC or UPLC system with a UV detector

  • Analytical column (e.g., C18 reversed-phase)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the internal standard at a known concentration in the chosen solvent.

    • Prepare a stock solution of freshly sourced this compound at a known concentration in the chosen solvent.

  • Sample Preparation (Time Zero):

    • In a volumetric flask, combine a known volume of the boronic acid stock solution and the internal standard stock solution.

    • Dilute to the final volume with the chosen solvent. This is your t=0 sample.

  • Incubation:

    • Place the remaining stock solution of the boronic acid under the desired experimental conditions (e.g., specific temperature, inert or ambient atmosphere).

  • Time-Point Sampling:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated boronic acid solution and mix it with the internal standard in an autosampler vial.

  • HPLC/UPLC Analysis:

    • Inject the t=0 sample and all subsequent time-point samples onto the HPLC/UPLC system.

    • Use a suitable gradient method to separate the boronic acid, the protodeboronated byproduct, and the internal standard.

    • Monitor the elution profile at an appropriate UV wavelength.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the boronic acid to the internal standard.

    • Plot the percentage of remaining boronic acid (normalized to t=0) against time. This will provide a degradation profile under your specific conditions.

Visualizing Degradation and Experimental Workflow

.dot

DegradationPathways Primary Degradation Pathways BA This compound Protodeboronation Protodeboronation BA->Protodeboronation + H+ source (e.g., H2O) Oxidation Oxidation BA->Oxidation + [O] (e.g., Air) Trimerization Trimerization BA->Trimerization - H2O (Dehydration) Byproduct_H 2-Bromo-5-chloropyridine Protodeboronation->Byproduct_H Byproduct_OH 2-Bromo-5-chloro-4-hydroxypyridine Oxidation->Byproduct_OH Boroxine Boroxine (Trimer) Trimerization->Boroxine

Caption: Key degradation pathways for this compound.

.dot

StabilityWorkflow Workflow for Stability Assessment cluster_prep 1. Preparation cluster_sampling 2. Sampling & Incubation cluster_analysis 3. Analysis Prep_BA Prepare Boronic Acid Stock Solution Sample_T0 Create T=0 Sample (BA + IS) Prep_BA->Sample_T0 Incubate Incubate BA Solution (Test Conditions) Prep_BA->Incubate Prep_IS Prepare Internal Standard (IS) Stock Prep_IS->Sample_T0 Mix_Tx Mix Aliquots with IS Prep_IS->Mix_Tx HPLC HPLC/UPLC Analysis Sample_T0->HPLC Sample_Tx Take Aliquots at Time Intervals (Tx) Incubate->Sample_Tx Sample_Tx->Mix_Tx Mix_Tx->HPLC Analyze Calculate Peak Area Ratios (BA/IS) HPLC->Analyze Plot Plot % Remaining BA vs. Time Analyze->Plot

Caption: Experimental workflow for assessing boronic acid stability.

References

Technical Support Center: Synthesis of 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-chloropyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges in this synthesis, ensuring a successful and efficient experimental outcome.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This substituted pyridine boronic acid is a valuable building block in medicinal chemistry and materials science, often utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The primary challenges in its synthesis often revolve around the stability of the intermediates and the final product, potential side reactions, and purification.

A common synthetic approach involves the deprotonation of a suitable pyridine precursor followed by quenching with a borate ester and subsequent hydrolysis. This guide will focus on a plausible and widely applicable method, highlighting critical steps and potential pitfalls.

Proposed Synthetic Workflow

The following diagram outlines a typical synthetic route for preparing this compound, starting from 2-bromo-5-chloropyridine.

Synthetic Workflow Synthetic Workflow for this compound start 2-Bromo-5-chloropyridine step1 Lithiation with LDA at -78 °C in THF start->step1 1. Formation of the pyridyl anion step2 Borylation with Triisopropyl borate step1->step2 2. Nucleophilic attack on boron step3 Acidic Hydrolysis (e.g., HCl) step2->step3 3. Liberation of the boronic acid product This compound step3->product

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Optimization of reaction conditions may be necessary depending on the scale and purity of the starting materials.

Materials:

  • 2-Bromo-5-chloropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-chloropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[3]

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~1-2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yields can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Ineffective Lithiation: The deprotonation of the pyridine ring is a critical step.

    • Moisture: The presence of water will quench the n-BuLi and LDA. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Temperature: The lithiation is highly temperature-sensitive. Maintain a temperature of -78 °C throughout the addition of n-BuLi and the substrate.

    • LDA Quality: Use freshly prepared LDA for the best results. The potency of commercial n-BuLi can also decrease over time; consider titrating it before use.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5]

    • Harsh Conditions: High temperatures and strong acids during work-up can promote protodeboronation.[5][6] Perform the hydrolysis at a low temperature and avoid excessively strong acidic conditions if possible.

    • Excess Water: While water is necessary for hydrolysis, an excess can facilitate protodeboronation.

  • Product Loss During Work-up: Boronic acids can have some solubility in the aqueous phase, especially at certain pH values.

    • Extraction: Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Performing multiple extractions is recommended.

    • pH Adjustment: Carefully adjust the pH during the work-up. Acidic conditions (pH 1-2) are generally used to protonate the pyridine nitrogen and facilitate extraction into the organic layer.[3]

Q2: I am observing a significant amount of the starting material (2-bromo-5-chloropyridine) in my crude product. Why is the reaction incomplete?

A2: The presence of unreacted starting material usually points to issues with the initial lithiation or borylation steps.

  • Insufficient Deprotonation: As mentioned in Q1, incomplete formation of the pyridyl anion is a primary cause. Verify the quality and stoichiometry of your n-BuLi and diisopropylamine.

  • Steric Hindrance: While the 4-position of the pyridine ring is electronically activated for deprotonation, steric hindrance could play a role. Ensure adequate reaction time for the lithiation step.

  • Borate Ester Addition: The triisopropyl borate should be added slowly at -78 °C. A rapid, exothermic addition can lead to side reactions.

Q3: My purified product seems to be a sticky solid or an oil, not the expected crystalline solid. What could be the issue?

A3: Boronic acids have a tendency to form cyclic anhydrides called boroxines through dehydration. This can result in the product appearing as an oily or sticky substance.[6]

  • Boroxine Formation: This is often reversible. In many applications, such as Suzuki-Miyaura couplings, the boroxine can be in equilibrium with the boronic acid in the reaction mixture and may be used directly.[6]

  • Purification: If the monomeric boronic acid is required, purification by recrystallization from a suitable solvent system can sometimes favor the formation of the crystalline boronic acid. You can also try to add a controlled amount of water to the reaction mixture to shift the equilibrium back towards the boronic acid.[5]

Q4: During purification by silica gel chromatography, I am getting poor recovery and streaking of the product on the TLC plate. How can I improve this?

A4: Boronic acids are known to be challenging to purify by standard silica gel chromatography.[7]

  • Interaction with Silica: The Lewis acidic nature of the boron atom can lead to strong interactions with the acidic silanol groups on the silica surface, causing streaking and irreversible adsorption.

  • Alternative Purification Methods:

    • Recrystallization: This is often the preferred method for purifying boronic acids.[4] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, water).

    • Acid/Base Extraction: An acid-base workup can be an effective purification strategy. The boronic acid can be extracted into a basic aqueous solution and then re-precipitated by adding acid.[3][4]

    • Derivatization: For very challenging purifications, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for chromatography, followed by deprotection.[4]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Boronic acids are generally sensitive to air and moisture.[6] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer at -20°C or below.[6] This minimizes degradation and boroxine formation.

Q2: What are the main impurities I should look for in my final product?

A2: Common impurities include:

  • Starting material (2-bromo-5-chloropyridine): From incomplete reaction.

  • Protodeboronated product (2-bromo-5-chloropyridine): This is the same as the starting material in this case, arising from the cleavage of the C-B bond.

  • Homocoupling products: Dimerization of the starting material can occur, though it is less common in this synthetic route compared to palladium-catalyzed borylations.[7]

  • Boroxine: The cyclic anhydride of the desired product.

Q3: Can I use a different base for the lithiation step?

A3: While LDA is a common and effective base for the regioselective deprotonation of pyridines, other strong, non-nucleophilic bases could potentially be used. However, the choice of base is critical and can significantly impact the regioselectivity and yield. It is advisable to consult the literature for specific examples with similar substrates before deviating from established protocols.

Q4: Is it possible to synthesize this compound using a Miyaura borylation reaction?

A4: A Miyaura borylation, which typically involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a powerful method for synthesizing boronate esters.[8] To synthesize this compound via this route, one would need a suitable precursor, such as 2-bromo-4,5-dichloropyridine or a corresponding triflate. The choice of catalyst, ligand, and base is crucial for a successful Miyaura borylation.[8]

Troubleshooting Decision Tree

The following diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

Troubleshooting Decision Tree Troubleshooting Synthesis Issues start Low Yield or Incomplete Reaction check_lithiation Check Lithiation Step start->check_lithiation check_workup Check Work-up/Purification start->check_workup moisture Moisture in reagents/solvents? check_lithiation->moisture protodeboronation Evidence of Protodeboronation? check_workup->protodeboronation temp_control Temperature at -78°C? moisture->temp_control No solution1 Use anhydrous solvents. Flame-dry glassware. moisture->solution1 Yes reagent_quality n-BuLi / LDA quality? temp_control->reagent_quality Yes solution2 Maintain -78°C strictly. temp_control->solution2 No solution3 Titrate n-BuLi. Use fresh LDA. reagent_quality->solution3 Poor extraction_loss Potential loss during extraction? protodeboronation->extraction_loss No solution4 Use milder acidic work-up. Keep temperature low. protodeboronation->solution4 Yes solution5 Perform multiple extractions. Optimize pH. extraction_loss->solution5 Yes

References

refining experimental protocols for 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-chloropyridine-4-boronic acid

Welcome to the technical support center for this compound (CAS: 1072952-51-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimized protocols for the effective use of this versatile reagent.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: How should this compound be stored to ensure its stability?

A1: Proper storage is crucial for maintaining the integrity of boronic acids. This compound should be stored in a cool, well-ventilated area, tightly sealed under an inert atmosphere such as argon.[1] It is also recommended to store it in a freezer at temperatures under -20°C.[2] This compound is hygroscopic and sensitive to moisture, which can lead to degradation.[2][3]

Q2: What are the primary safety precautions when handling this reagent?

A2: Standard laboratory personal protective equipment (PPE) is required. This includes safety goggles, gloves, and a lab coat.[3] Boronic acids, in general, can cause skin and eye irritation.[3][4][5] It is also advisable to handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.[3][4] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If it comes into contact with skin, wash with plenty of soap and water.[3]

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound is typically offered with a purity of 97% or higher.[6][7] However, it's important to be aware that boronic acids can degrade over time, so it's good practice to verify the purity if the reagent has been stored for an extended period.[8]

II. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a primary application for this boronic acid. This section provides solutions to common issues encountered during this transformation.

Q4: My Suzuki-Miyaura reaction is giving a low yield. What are the first things I should check?

A4: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: The purity of the boronic acid is critical.[8] Degradation can occur during storage. Consider using a fresh batch or re-purifying the existing one.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[8] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[8][9]

  • Catalyst System: The choice of palladium precursor and ligand is crucial. For pyridine-based substrates, the nitrogen lone pair can sometimes coordinate to the palladium center and inhibit catalysis.[8][10] Using bulky, electron-rich phosphine ligands can often overcome this issue.[8][9]

  • Base and Solvent: The choice of base and its solubility in the reaction solvent can significantly impact the reaction rate.[9][11] A common starting point is K₃PO₄ in a solvent system like 1,4-dioxane/water.[9]

Q5: I am observing a significant amount of a side product that appears to be the debrominated and/or dechlorinated starting material. What is happening and how can I prevent it?

A5: This is likely due to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12] This is a common issue with heteroaromatic boronic acids.[13][14]

  • Reaction Conditions: Protodeboronation can be influenced by factors like pH, temperature, and the presence of water.[12][13]

  • Minimizing the Side Reaction:

    • Carefully control the amount of water in the reaction.

    • Consider using anhydrous conditions if the reaction tolerates it.

    • Sometimes, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low and minimize this side reaction.[13]

Q6: My reaction is not going to completion, and I still have a significant amount of starting material. What can I do?

A6: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. Consider increasing the catalyst loading or using a more robust catalyst system.

  • Reaction Temperature: While higher temperatures can sometimes lead to degradation, they may be necessary to drive the reaction to completion, especially if coupling at the less reactive chloro-position is desired.[9]

  • Reaction Time: Simply extending the reaction time might be sufficient to consume the remaining starting material. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[9]

III. Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) B 2. Add Palladium Catalyst (e.g., Pd(PPh3)4, 5 mol%) A->B C 3. Evacuate and backfill with inert gas (3x) B->C D 4. Add degassed solvent (e.g., Dioxane/H2O) C->D E 5. Heat reaction mixture (e.g., 90 °C) D->E F 6. Monitor progress (TLC or LC-MS) E->F G 7. Cool to RT and dilute with organic solvent F->G H 8. Filter through Celite G->H I 9. Aqueous work-up H->I J 10. Purify by column chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[9]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂The choice of catalyst and ligand can significantly impact the reaction outcome.[9]
Ligand PPh₃, XPhos, SPhosBulky, electron-rich phosphine ligands can enhance catalytic activity.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base plays a crucial role in the catalytic cycle.[11]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is commonly used.[9]
Temperature 80-110 °CHigher temperatures may be needed for less reactive coupling partners.[9]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[9]

IV. Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle center A Pd(0)L2 (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X(L2) A->C Ar-X D Transmetalation E Ar-Pd(II)-R(L2) C->E R-B(OR)2 + Base E->A F Reductive Elimination G Ar-R (Product) E->G

References

Validation & Comparative

A Comparative Guide to Catalysts for Suzuki-Miyaura Couplings of 2-Bromo-5-chloropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Substituted pyridines are privileged structures in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the precise elaboration of these core structures.

This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki-Miyaura coupling of a particularly valuable and challenging substrate: 2-Bromo-5-chloropyridine-4-boronic acid . This trifunctional building block offers multiple handles for diversification, but its electronic properties and potential for catalyst inhibition necessitate a careful and informed choice of catalyst. Herein, we dissect the performance of three major classes of palladium catalysts, offering field-proven insights and actionable experimental protocols to guide your synthetic strategy.

The Substrate: Understanding the Reactivity of this compound

The key to successfully coupling this substrate lies in understanding its inherent reactivity. It possesses two distinct carbon-halogen bonds: a C-Br bond at the 2-position and a C-Cl bond at the 5-position. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition—often the rate-determining step—is heavily influenced by the carbon-halogen bond dissociation energy. This energy follows a predictable trend: C–I > C–Br > C–Cl > C–F.[1][2]

Consequently, for 2-Bromo-5-chloropyridine, the oxidative addition of a Pd(0) catalyst will occur selectively at the more labile C-Br bond, leaving the C-Cl bond intact for potential subsequent functionalization.[1][2][3] This intrinsic site-selectivity is a powerful feature that can be exploited in multi-step syntheses.

The Catalytic Systems: A Head-to-Head Comparison

The success of a Suzuki-Miyaura coupling, particularly with an electron-deficient and potentially coordinating substrate like a pyridine derivative, is critically dependent on the catalyst system. We will compare three classes of palladium catalysts: traditional phosphine-ligated systems, modern bulky electron-rich phosphine (Buchwald-type) systems, and N-Heterocyclic Carbene (NHC)-ligated systems.

Traditional Catalyst Systems: The Workhorse - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is one of the most common and historically significant catalysts for Suzuki couplings.[4] It is commercially available, relatively inexpensive, and effective for a wide range of aryl bromides.

  • Mechanism & Rationale: The triphenylphosphine (PPh₃) ligands stabilize the Pd(0) center. For the reaction to proceed, one or two ligands must dissociate to create a coordinatively unsaturated species that can undergo oxidative addition with the aryl halide. While effective for many bromides, its performance can be hampered with more challenging substrates due to the relatively slow rates of oxidative addition and reductive elimination.[5]

  • Performance Insight: For the C-Br bond on our pyridine substrate, Pd(PPh₃)₄ is expected to be a competent catalyst, providing good to excellent yields under standard conditions.[4][6] However, higher catalyst loadings (3-5 mol%) may be required, and reaction times can be lengthy (12-24 hours).[4][7]

Buchwald Ligand Systems: The High-Performer

In the late 1990s, the development of bulky, electron-rich biarylphosphine ligands by Professor Stephen Buchwald revolutionized palladium-catalyzed cross-coupling. These ligands, such as SPhos and XPhos, are used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Mechanism & Rationale: The high electron density on these phosphine ligands facilitates the oxidative addition step, even with less reactive C-Cl bonds. Their steric bulk promotes the final reductive elimination step, accelerating catalyst turnover.[4][8] This combination of electronic and steric properties makes them exceptionally active, allowing for lower catalyst loadings and shorter reaction times.[9]

  • Performance Insight: For the coupling of 2-Bromo-5-chloropyridine, a Buchwald-type catalyst system is expected to be highly effective. It offers the potential for higher yields, significantly reduced reaction times (2-8 hours), and lower catalyst loadings (1-2 mol%) compared to traditional systems.[4] These catalysts are particularly advantageous for overcoming the inherent challenges of electron-deficient heterocyclic substrates.

N-Heterocyclic Carbene (NHC) Ligand Systems: The Robust Specialist

N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for palladium catalysis. They are strong σ-donors, forming highly stable bonds with the palladium center.[8][10] This stability translates into highly robust and active catalysts. Pre-formed catalysts, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series, are particularly convenient.

  • Mechanism & Rationale: The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, leading to high thermal stability and longevity.[8] The potent electron-donating nature of the NHC ligand greatly accelerates the oxidative addition step, making these catalysts exceptionally effective for unreactive aryl chlorides and other challenging substrates.[11][12]

  • Performance Insight: An NHC-Pd catalyst like PEPPSI™-IPr is an excellent choice for this transformation. It is expected to provide high to quantitative yields with low catalyst loadings and short reaction times. Their robustness makes them ideal for substrates that might otherwise inhibit or deactivate other catalytic systems.[4]

Performance Data Summary

While direct comparative data for this compound is not available in the literature, we can extrapolate expected performance from studies on structurally and electronically similar substrates, such as 5-bromo-2-methylpyridin-3-amine and various dihalopyridines.[1][4]

Catalyst SystemPrecursor/CatalystLigandTypical Loading (mol%)Expected Yield (%)Key Advantages
Traditional Phosphine Pd(PPh₃)₄PPh₃3 - 575 - 88Readily available, cost-effective, good for standard couplings.[4]
Buchwald System Pd(OAc)₂SPhos1 - 2>90High activity, short reaction times, low catalyst loading, broad scope.[4]
NHC System PEPPSI™-IPrIPr1 - 2>90High stability, excellent for challenging substrates, high turnover numbers.[8]

Note: Yields are representative estimates based on analogous systems and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Traditional System - Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane / Water (4:1 mixture, degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 95 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald System - Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene / Water (5:1 mixture, degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, evacuate, and backfill with inert gas three times.

  • Add the degassed 5:1 toluene/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate in vacuo, and purify the residue by column chromatography.[4]

Protocol 3: NHC System - PEPPSI™-IPr

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PEPPSI™-IPr catalyst (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • tert-Butanol (degassed)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In the reaction vial, combine this compound, the arylboronic acid, K₂CO₃, and the PEPPSI™-IPr catalyst.

  • Seal the vial and purge with inert gas.

  • Add degassed tert-butanol via syringe.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Process

To better understand the underlying chemistry and workflow, the following diagrams illustrate the catalytic cycle and the general experimental procedure.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition (Rate-Limiting) pd0->oa Ar-X pd2 Ar-Pd(II)-X L₂ Intermediate oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)₂ Base pd2_ar Ar-Pd(II)-Ar' L₂ Intermediate tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Regeneration product Ar-Ar' Product re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start 1. Reagent Prep (Substrates, Base, Catalyst) setup 2. Assemble Reaction (Inert Atmosphere) start->setup reaction 3. Add Solvent & Heat (Stirring) setup->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Workup (Quench, Extract, Dry) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify

References

Beyond the Boronic Acid: A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromo-5-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl systems prevalent in pharmaceuticals and functional materials.[1][2][3] The versatility of this reaction heavily relies on the stability and reactivity of the organoboron reagent. While 2-Bromo-5-chloropyridine-4-boronic acid is a valuable building block, its inherent instability, a common trait among many 2-heterocyclic boronic acids, presents significant challenges for researchers, impacting storage, handling, and reaction efficiency.[4][5][6] This guide provides an in-depth comparison of viable alternative reagents, focusing on potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, offering experimental insights and protocols to empower researchers in drug discovery and development to make informed decisions for their synthetic strategies.

The Challenge with 2-Pyridyl Boronic Acids: A Case for Alternatives

The utility of 2-pyridyl boronic acids, including this compound, is often hampered by their propensity for protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[4][6] This decomposition pathway is often accelerated by heat, the presence of a base, or the palladium catalyst itself, leading to diminished yields and the formation of unwanted byproducts.[5] The Lewis basicity of the pyridine nitrogen is believed to play a role in this instability. Consequently, the search for more robust and reliable alternatives has been a significant focus in synthetic methodology development.

The Rise of Superior Alternatives: Potassium Organotrifluoroborates and MIDA Boronates

Two classes of reagents have emerged as powerful and advantageous replacements for traditional boronic acids: potassium organotrifluoroborates and MIDA boronates.[5][7] These alternatives address the stability issues of boronic acids while expanding the versatility of the Suzuki-Miyaura coupling.

Potassium Organotrifluoroborates (R-BF3K): The Bench-Stable Workhorse

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that are significantly more robust than their boronic acid counterparts.[7][8][9] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which "protects" the carbon-boron bond from premature cleavage.[8] Under the basic conditions of the Suzuki-Miyaura coupling, the trifluoroborate is slowly hydrolyzed to release the active boronic acid or a related boronate species in situ, ensuring its timely participation in the catalytic cycle.[7]

MIDA Boronates (R-B(MIDA)): The Slow-Release Strategists

N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline organoboron reagents.[4][5] Similar to trifluoroborates, MIDA boronates serve as a protected form of the boronic acid.[10] Their key advantage lies in the controlled, slow release of the corresponding boronic acid under specific basic and aqueous conditions.[5][11] This slow-release mechanism is particularly beneficial for notoriously unstable boronic acids, as it maintains a low concentration of the reactive species in solution, thereby minimizing decomposition and favoring the desired cross-coupling reaction.[5]

Comparative Performance Analysis

The choice between this compound and its trifluoroborate or MIDA boronate analogue will depend on the specific requirements of the synthesis, including scale, substrate complexity, and desired reaction efficiency.

Reagent ClassStructureStabilityHandlingReactivity ProfileKey Advantages
Boronic Acid R-B(OH)₂Often low, prone to protodeboronation, especially for 2-pyridyl derivatives.[4][6]Requires careful storage under inert atmosphere and refrigeration. Often difficult to purify with uncertain stoichiometry.[9]Can be highly reactive, but decomposition competes with coupling.Readily available for many scaffolds.
Potassium Trifluoroborate R-BF₃KHigh, bench-stable, crystalline solids.[7][8][9][12]Easy to handle and weigh accurately.[9]Gradual release of the active boron species under reaction conditions.[7]Excellent stability, improved yields, and compatibility with a wider range of functional groups.[7][8]
MIDA Boronate R-B(MIDA)Exceptional, bench-stable, crystalline solids.[4][5]Easy to handle, weigh, and purify via chromatography.[10]Slow, controlled release of the boronic acid, minimizing decomposition.[5]Ideal for unstable boronic acids, enabling challenging couplings and iterative synthesis.[5][13]

Experimental Workflow & Protocols

The following sections provide a generalized experimental workflow and detailed protocols for the Suzuki-Miyaura coupling of a generic aryl halide with the different boron reagents.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boron Reagent, Base, and Solvent in a Reaction Vial catalyst Add Palladium Catalyst and Ligand reagents->catalyst Under Inert Atmosphere degas Degas the Reaction Mixture catalyst->degas heat Heat the Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool to Room Temperature and Quench monitor->quench Upon Completion extract Extract with an Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with 2-Bromo-5-chloropyridine-4-potassium trifluoroborate

This protocol is adapted from general procedures for the coupling of potassium organotrifluoroborates.[7][14]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Bromo-5-chloropyridine-4-potassium trifluoroborate (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • THF/H₂O (4:1, 5 mL)

Procedure:

  • To a dry reaction vial, add the aryl halide, 2-Bromo-5-chloropyridine-4-potassium trifluoroborate, and cesium carbonate.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in THF.

  • Add the THF/H₂O solvent mixture to the reaction vial containing the solids.

  • Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Add the catalyst premix to the reaction vial under an argon atmosphere.

  • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 2-Bromo-5-chloropyridine-4-MIDA boronate

This protocol is based on the slow-release cross-coupling methodology developed for MIDA boronates.[5][11]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Bromo-5-chloropyridine-4-MIDA boronate (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄, 5.0 mmol, 5.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.5 mmol, 50 mol%)

  • DMF/IPA (4:1, 10 mL)

Procedure:

  • To a dry reaction vial, add the aryl halide, 2-Bromo-5-chloropyridine-4-MIDA boronate, potassium phosphate, and copper(II) acetate.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in DMF.

  • Add the DMF/IPA solvent mixture to the reaction vial containing the solids.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the catalyst solution to the reaction vial under an argon atmosphere.

  • Seal the vial and heat the reaction mixture at 100 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Considerations

The choice of reagent also has implications for the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Reagent Activation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L_n->Ar-Ar' Reductive Elimination R-B(OH)2 Boronic Acid Ar'-B(OR)2 Active Boronate Species R-B(OH)2->Ar'-B(OR)2 Base R-BF3K Trifluoroborate R-BF3K->Ar'-B(OR)2 Base, H2O (in situ hydrolysis) R-B(MIDA) MIDA Boronate R-B(MIDA)->Ar'-B(OR)2 Base, H2O (slow release) Ar'-B(OR)2->Ar-Pd(II)-X L_n Enters Catalytic Cycle

Caption: The activation of different boron reagents feeding into the Suzuki-Miyaura catalytic cycle.

As illustrated, both potassium trifluoroborates and MIDA boronates require an initial activation step to generate the transmetalating species. The controlled generation of this species from these stable precursors is the key to their superior performance, especially in the case of sensitive substrates.

Conclusion

While this compound remains a useful reagent, its inherent instability necessitates careful handling and can lead to suboptimal reaction outcomes. For researchers in the fast-paced environment of drug discovery and process development, the adoption of more robust alternatives is a strategic advantage. Potassium organotrifluoroborates offer a significant improvement in stability and ease of handling, often leading to higher and more reproducible yields. For particularly challenging couplings involving sensitive substrates, MIDA boronates provide an elegant solution through their slow-release mechanism, minimizing side reactions and maximizing the formation of the desired product. By understanding the properties and performance of these alternative reagents, chemists can unlock more efficient and reliable synthetic routes to novel and valuable pyridine-containing molecules.

References

spectroscopic analysis and confirmation of 2-Bromo-5-chloropyridine-4-boronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Spectroscopic Confirmation of 2-Bromo-5-chloropyridine-4-boronic Acid

A Comparative Approach to Ensuring Structural Integrity in Pharmaceutical Building Blocks

For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Boronic acids, particularly functionalized heterocyclic variants like this compound, are indispensable building blocks in modern medicinal chemistry, primarily for their utility in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] The presence of bromo, chloro, and boronic acid functionalities on a pyridine scaffold offers multiple reaction handles, but also presents a unique analytical challenge.

This guide provides an in-depth, experience-driven approach to the spectroscopic analysis of this compound. We will move beyond merely listing data to explain the causal relationships behind spectral features, compare its profile to a related analogue to highlight substituent effects, and provide robust, self-validating experimental protocols.

The Analytical Challenge: Beyond Simple Confirmation

Analyzing boronic acids requires a nuanced approach. These compounds are susceptible to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines. This transformation significantly alters their spectroscopic signatures and can mislead purity assessments.[2][3] Furthermore, the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes) can influence the spectra, particularly in Nuclear Magnetic Resonance (NMR).[4] Therefore, a multi-technique, orthogonal approach is not just recommended; it is essential for confident characterization.

Core Spectroscopic Workflow

Our analytical strategy relies on the synergistic power of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a robust system for confirmation.

Spectroscopic_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Interpretation & Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR analyze MS Mass Spectrometry (ESI-MS) Sample->MS analyze IR FT-IR Spectroscopy (ATR) Sample->IR analyze Analysis Correlate Spectroscopic Data NMR->Analysis MS->Analysis IR->Analysis Decision Consistent Data? Analysis->Decision Confirmation Structure Confirmed Rejection Structure Inconsistent Decision->Confirmation Yes Decision->Rejection No

Caption: A generalized workflow for the spectroscopic analysis and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, we are interested in ¹H, ¹³C, and ¹¹B NMR.

Expertise & Causality: The pyridine ring contains two protons. Their chemical shifts are dictated by the strong electron-withdrawing effects of the nitrogen atom, the bromine at position 2, and the chlorine at position 5. The proton at C3 will appear as a singlet due to the lack of adjacent protons (positions 2 and 4 are substituted). Similarly, the proton at C6 will also be a singlet. The boronic acid protons (-OH) typically appear as a broad singlet and their chemical shift is highly dependent on concentration, solvent, and water content due to chemical exchange.[3]

Predicted ¹H & ¹³C NMR Data

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
¹HH-38.3 - 8.5Singlet (s)Adjacent to electron-withdrawing Br and N; no adjacent protons.
¹HH-68.6 - 8.8Singlet (s)Adjacent to electron-withdrawing N and Cl; no adjacent protons.
¹HB(OH)₂5.0 - 8.0Broad Singlet (br s)Exchangeable acidic protons; position and shape are variable.
¹³CC-2~142-Carbon bearing the bromine atom.
¹³CC-3~125-Protonated carbon.
¹³CC-4~135-Carbon bearing the boronic acid (often weak/broad due to boron).
¹³CC-5~130-Carbon bearing the chlorine atom.
¹³CC-6~150-Carbon adjacent to nitrogen.

Note: Predicted values are based on analysis of similar structures and substituent effects. Actual values may vary based on experimental conditions.[3][5]

¹¹B NMR Spectroscopy: This technique directly probes the boron atom. A single peak between 19-30 ppm is characteristic of a trigonal planar boronic acid, confirming the presence and electronic environment of this crucial functional group.[6]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as a fundamental check of its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Expertise & Causality: The molecular formula is C₅H₄BBrClNO₂.[7][8] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak in the mass spectrum will not be a single peak, but a cluster of peaks reflecting all possible combinations of these isotopes. The most abundant peak (M+) will correspond to the molecule containing ¹¹B, ⁷⁹Br, and ³⁵Cl. The presence and correct relative intensities of the M, M+2, M+4, and M+6 peaks provide definitive evidence for the presence of one bromine and one chlorine atom.

Expected Mass Spectrometry Data

Ion Expected m/z Isotopic Contribution Expected Relative Abundance
[M+H]⁺235.9¹¹B, ³⁵Cl, ⁷⁹Br~75%
[M+H]⁺237.9¹¹B, ³⁷Cl, ⁷⁹Br / ¹¹B, ³⁵Cl, ⁸¹Br~100% (base peak)
[M+H]⁺239.9¹¹B, ³⁷Cl, ⁸¹Br~25%

Note: Calculated for the protonated molecule [M+H]⁺ using the most common isotopes. The pattern is the key identifier.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Causality: The key features to look for are the very broad O-H stretch from the boronic acid, the strong B-O stretch, and the vibrations characteristic of the substituted aromatic ring.[3][9] If the compound has dehydrated to form a boroxine, the broad O-H band will diminish or disappear, and a new, strong B-O-B stretch will appear around 1350-1400 cm⁻¹.

Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity/Appearance
O-H stretch (boronic acid)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=C, C=N stretch (pyridine ring)1400 - 1600Medium to Strong
B-O stretch1310 - 1380Strong
C-Cl stretch700 - 800Medium to Strong
C-Br stretch550 - 650Medium

Comparative Analysis: Highlighting Substituent Effects

To better understand the spectroscopic profile of our target molecule, it is instructive to compare it with a simpler analogue, 2-Chloropyridine-3-boronic acid .[3]

Feature This compound (Target) 2-Chloropyridine-3-boronic acid (Analogue) Insight
Formula C₅H₄BBrClNO₂C₅H₅BClNO₂Target has one less proton and an added Bromine.
Molecular Weight 236.26 g/mol 157.36 g/mol Significant mass difference, easily distinguished by MS.
MS Isotope Pattern Complex pattern due to Br and Cl.Simpler pattern due to only Cl.The Br isotope signature is a key differentiator.
¹H NMR Signals Two singlets for aromatic protons.Three distinct aromatic signals (dd, dd, dd).Substitution pattern dramatically simplifies the ¹H NMR spectrum.

This comparison demonstrates how the specific placement and nature of substituents create a unique and identifiable spectroscopic fingerprint.

Logical Confirmation Pathway

The confirmation of the structure is not based on a single piece of data but on the convergence of all evidence.

Confirmation_Logic start Start Analysis ms_check MS Analysis: Correct MW and Br/Cl isotope pattern? start->ms_check nmr_check ¹H NMR Analysis: Two aromatic singlets and a broad B(OH)₂ peak? ms_check->nmr_check Yes failed Structure Incorrect or Impure ms_check->failed No ir_check FT-IR Analysis: Broad O-H and strong B-O stretches present? nmr_check->ir_check Yes nmr_check->failed No confirmed Structure Confirmed ir_check->confirmed Yes ir_check->failed No

Caption: A decision tree for the unambiguous confirmation of the target compound's structure.

Experimental Protocols

Protocol 1: NMR Spectroscopy

Trustworthiness: This protocol ensures dissolution and stability, using a common solvent suitable for boronic acids to obtain high-quality, reproducible spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar boronic acids and helps in observing the exchangeable -OH protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum at 25 °C.

    • Set a spectral width from -2 to 12 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width from 0 to 180 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.[3]

  • ¹¹B NMR Acquisition (Optional but Recommended):

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Set a spectral width from -50 to 50 ppm.

Protocol 2: Mass Spectrometry (MS)

Trustworthiness: This protocol uses soft ionization (ESI) to minimize fragmentation and clearly observe the molecular ion cluster, which is critical for confirming the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Operate the ESI source in positive ion mode to detect the [M+H]⁺ ion.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the mass range to scan from m/z 100 to 500.

    • Acquire data for at least 1 minute to obtain an averaged, high-quality spectrum.

  • Data Analysis: Analyze the resulting spectrum, focusing on the m/z range of 235-242. Compare the observed isotopic cluster pattern with the theoretically predicted pattern for a C₅H₄BBrClNO₂ species.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Trustworthiness: This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation and ensures excellent sample-to-sample reproducibility for solid materials.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (typically diamond).

  • Instrumentation: Use an FT-IR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: The final absorbance spectrum is automatically ratioed against the background. Identify the key absorption bands as detailed in the data table above.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromo-5-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of modern medicinal chemistry, heteroaromatic boronic acids are indispensable building blocks, largely due to their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] 2-Bromo-5-chloropyridine-4-boronic acid is a particularly valuable reagent, offering multiple points for sequential and site-selective functionalization in the synthesis of complex pharmaceutical compounds. However, the efficacy, safety, and reproducibility of these synthetic routes are fundamentally dependent on the purity of the boronic acid starting material.

Impurities, which can range from unreacted starting materials and isomeric byproducts to degradation products like boroxines, can have profound consequences. They can interfere with downstream reactions, lead to the formation of undesired and potentially toxic side products, and complicate purification processes, ultimately impacting yield and the final purity of the active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, a robust and multi-faceted analytical strategy to rigorously assess the purity of synthesized this compound is not just a matter of quality control; it is a prerequisite for reliable and successful drug discovery.

This guide provides an in-depth comparison of essential analytical techniques for characterizing the purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively assess purity, one must first anticipate the likely impurities. The most common and scalable synthetic route to pyridinylboronic acids involves a halogen-metal exchange followed by borylation. For this compound, a plausible synthesis begins with a dihalopyridine precursor, such as 2,4-dibromo-5-chloropyridine. Regioselective lithiation at the more reactive 4-position with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and acidic workup, yields the target compound.[2][3]

This synthetic pathway informs our understanding of the potential impurity profile:

  • Starting Materials & Intermediates: Unreacted dihalopyridine precursor.

  • Isomeric Byproducts: Lithiation at a different position (e.g., the 2-position) could lead to the formation of (4-Bromo-5-chloropyridin-2-yl)boronic acid.

  • Side-Reaction Products: Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the lithiated intermediate with the starting halide.[4]

  • Degradation Products: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[5] This equilibrium is often influenced by solvent and temperature.[6] Oxidative degradation, cleaving the C-B bond, is also a known pathway.[7]

  • Process-Related Impurities: Residual solvents (e.g., THF, diethyl ether), reagents, and byproducts from the organolithium reagent.

Comparative Analysis of Purity Assessment Methodologies

A comprehensive purity assessment cannot rely on a single technique. Instead, an orthogonal approach, using multiple methods that measure different chemical properties, is required for a complete and trustworthy characterization. We will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for quantifying organic impurities. By separating compounds based on their differential partitioning between a stationary and mobile phase, it can resolve the target boronic acid from its non-boron-containing impurities and isomers.

Expertise & Causality: The choice of a reversed-phase (RP) method with a C18 column is logical for this analyte, given its moderate polarity. The key challenge in HPLC analysis of boronic acids and their esters is their potential for on-column hydrolysis or degradation.[8][9] Therefore, method development must focus on stability. Using a mobile phase with a low concentration of an acidic modifier like formic acid can help to suppress the ionization of the boronic acid, leading to better peak shape. Aprotic solvents like acetonitrile are preferred for sample preparation to minimize hydrolysis prior to injection.[8]

Trustworthiness through Validation: An HPLC method is validated by assessing its specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). For this application, specificity is paramount and is demonstrated by the ability to resolve the main peak from all known potential impurities.

Parameter Typical Performance for Boronic Acid Analysis Reference
Purity (%) >98% achievable[9]
LOD 0.1 µg for many boronic acids via UPLC-MS[10][11]
LOQ 1.0 µg for many boronic acids via UPLC-MS[10][11]
Precision (RSD) <2.0%[10][11]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC or UPLC system with a PDA or UV detector.

  • Column: Waters ACQUITY BEH C18 (50 mm x 2.1 mm, 1.7 µm) or similar high-performance C18 column.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR provides unambiguous structural information and is uniquely powerful for identifying and quantifying impurities, including isomers and the corresponding boroxine, without the need for a reference standard for each impurity (qNMR).

Expertise & Causality: A common issue with ¹H NMR of boronic acids is peak broadening or the appearance of multiple sets of signals due to the equilibrium between the free acid and its boroxine trimer.[1][6] This can be overcome by using a solvent that breaks up the trimer. Deuterated methanol (CD₃OD) is an excellent choice as it forms the dimethyl ester in situ, resulting in sharp, well-resolved spectra.[1] While the acidic B(OH)₂ protons are lost due to exchange with the deuterated solvent, the aromatic signals become clear and interpretable. For direct observation of the boron atom and its environment, ¹¹B NMR is an invaluable tool. The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of boronate esters or other adducts.[3][12]

Trustworthiness through Self-Validation: The integration of signals in ¹H NMR allows for direct comparison of the molar ratios of the target compound to any proton-containing impurities. For example, the ratio of the desired product to a protodeboronated impurity (2-bromo-5-chloropyridine) can be determined from the relative integrals of their distinct aromatic signals.

Experimental Protocol: NMR Analysis

  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated methanol (CD₃OD).

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

    • Analysis: Look for characteristic aromatic signals of the product. Integrate all signals and compare to identify and quantify impurities against a known internal standard for qNMR.

  • ¹¹B NMR:

    • Sample Preparation: Use the same sample as for ¹H/¹³C NMR.

    • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: A single peak around δ 30 ppm is characteristic of the sp²-hybridized aryl boronic acid.[6] The presence of other signals could indicate different boron species.

Mass Spectrometry (MS): Unrivaled Sensitivity for Trace Impurity Identification

Mass spectrometry is essential for confirming the molecular weight of the synthesized product and for identifying trace-level impurities that may not be detectable by NMR or HPLC-UV.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids, typically showing an intense [M-H]⁻ ion in negative mode.[11] A significant challenge in MS analysis is the in-source formation of boroxines or other adducts, which can complicate spectral interpretation.[5] Developing an LC-MS method with optimized cone voltage can minimize this fragmentation and preserve the molecular ion.[11] For volatile impurities or those amenable to derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[13]

Trustworthiness through High Resolution: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and any detected impurities. This provides a high degree of confidence in their identification.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described above to an ESI mass spectrometer (e.g., a tandem quadrupole or TOF instrument).

  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

  • Scan Range: m/z 50-500.

  • Analysis: Look for the [M-H]⁻ ion corresponding to the product's molecular weight (C₅H₄BBrClNO₂; MW = 236.26). Extract ion chromatograms for the masses of expected impurities (e.g., starting material, protodeboronated species).

Elemental Analysis (EA): The Ultimate Arbiter of Bulk Purity

Elemental analysis provides the percentage composition of C, H, and N in the sample. When combined with analysis for halogens (Br, Cl), it offers a fundamental assessment of bulk purity against the theoretical composition.

Expertise & Causality: This technique uses combustion to convert the sample into simple gases (CO₂, H₂O, N₂), which are then quantified. It is a bulk analysis technique and does not provide information about individual impurities. However, a significant deviation from the calculated elemental composition is a definitive indicator of the presence of impurities or residual solvent.

Trustworthiness through Stoichiometry: The laws of stoichiometry are immutable. If the measured percentages of C, H, N, Br, and Cl do not match the theoretical values for C₅H₄BBrClNO₂, the sample is, by definition, impure. It is an excellent complementary technique to chromatography and spectroscopy.

Experimental Protocol: CHN Analysis

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Provide 2-5 mg of a finely ground, homogenous, and thoroughly dried sample.

  • Analysis: The instrument will perform the combustion and analysis. Compare the experimental percentages to the theoretical values for C₅H₄BBrClNO₂ (C: 25.42%, H: 1.71%, N: 5.93%).

Workflow for Comprehensive Purity Assessment

Purity_Workflow cluster_initial Initial Characterization cluster_quant Quantitative Analysis cluster_decision Final Assessment start Synthesized Batch of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B in CD₃OD) start->nmr ms LC-MS (ESI-) High Resolution start->ms hplc Reversed-Phase HPLC-UV (Purity & Impurity Profile) decision Purity Assessment (Compare all data) nmr->decision Structural Confirmation Impurity ID ms->decision MW Confirmation Trace Impurity ID ea Elemental Analysis (C, H, N, Halogens) hplc->decision Quantitative Purity Impurity Levels (%) ea->decision Bulk Compositional Purity pass Batch Meets Specification (Purity > 98%, No significant impurities) decision->pass Data Concordant fail Batch Fails Specification (Requires further purification) decision->fail Data Discordant

References

A Comparative Guide to the Computational Analysis of 2-Bromo-5-chloropyridine-4-boronic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the reaction mechanisms involving 2-Bromo-5-chloropyridine-4-boronic acid, a crucial building block in medicinal chemistry. Moving beyond simple protocols, we will explore the causality behind experimental choices through the lens of computational chemistry, offering researchers, scientists, and drug development professionals a deeper understanding of this reagent's reactivity. By integrating theoretical analysis with experimental data, this document serves as a practical tool for reaction design and optimization.

Introduction: The Strategic Importance of a Multifunctional Reagent

Substituted pyridines are foundational scaffolds in a vast number of pharmaceuticals and biologically active compounds. This compound is a particularly valuable reagent as it incorporates multiple reactive sites, allowing for sequential and site-selective functionalization. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[1] Understanding the underlying reaction mechanisms is paramount for controlling selectivity, maximizing yield, and designing efficient synthetic routes for complex target molecules. Computational analysis, particularly Density Functional Theory (DFT), provides unparalleled insight into the energetics and transition states of these complex transformations, guiding the rational design of experiments.[2]

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The palladium-catalyzed Suzuki-Miyaura reaction is the most common and powerful application for this boronic acid. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold.[3] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Active Pd(0) Catalyst oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-X) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) + Ar-X tm_complex Transmetalation Intermediate (Ar-Pd(II)-Ar') oa_complex->tm_complex Transmetalation + Ar'-B(OR)3- tm_complex->pd0 Reductive Elimination - Ar-Ar' boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate + Base (e.g., K3PO4)

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-chloropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to ensuring the safety and integrity of the entire laboratory workflow. The final step of any experiment—waste disposal—is as critical as the first. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-Bromo-5-chloropyridine-4-boronic acid (CAS No. 1072952-51-2), a halogenated pyridine derivative increasingly used in pharmaceutical and materials science research. Our aim is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment for all.

Understanding the Hazard Profile: Why Specific Procedures are Essential

This compound is a multifaceted compound, and its disposal requires an understanding of the risks associated with its distinct chemical features: the halogenated pyridine ring and the boronic acid functional group.

Hazard Identification:

Based on data for the compound and structurally similar chemicals, this compound is classified with the following hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

The causality for these hazards lies in its molecular structure. The pyridine ring is a known irritant, and the presence of bromine and chlorine atoms enhances its reactivity and potential toxicity. Boronic acids, while variable in their effects, can also cause irritation.[4] Furthermore, upon incineration or decomposition, this compound can release highly toxic and corrosive gases, including:

  • Nitrogen oxides (NOx)

  • Carbon oxides (CO, CO₂)

  • Hydrogen halides (HCl, HBr)

  • Oxides of boron

It is this combination of immediate health risks and the potential for hazardous byproducts that mandates a stringent, regulated disposal pathway. Never dispose of this chemical down the drain or in general waste.[5]

The Regulatory Framework: EPA Hazardous Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is highly regulated. This compound must be managed as hazardous waste.

PropertyEPA Waste CodeRationale
Halogenated Organic Compound F001 / F002 (if in a solvent mixture)The molecule contains both bromine and chlorine, qualifying it as a halogenated organic compound.[6][7][8]
Pyridine Derivative D038 (as a characteristic waste)Pyridine and its derivatives are specifically listed as toxic hazardous wastes.[9]
Acidity (Characteristic) D002 (if pH ≤ 2.0)While a weak acid, concentrated solutions or mixtures could exhibit corrosive characteristics.[10]

Due to these classifications, the disposal of this compound is not a matter of simple neutralization but requires transfer to a licensed hazardous waste disposal facility.[11]

Step-by-Step Disposal Protocol

This protocol ensures safety, compliance, and logistical clarity from the point of generation to final collection.

Phase 1: Immediate Handling and Segregation at the Bench
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

    • Nitrile or neoprene gloves (double-gloving is recommended).[12]

    • Chemical splash goggles and a face shield.

    • A properly buttoned laboratory coat.

  • Work Area: Conduct all waste handling inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Waste Identification: This compound must be disposed of as Halogenated Organic Waste . Do not mix it with non-halogenated waste streams.[12]

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible waste container, typically high-density polyethylene (HDPE) or glass.[5]

    • The container must have a secure, vapor-tight screw cap.

  • Initial Collection:

    • Solid Waste: Carefully transfer solid this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) into the designated solid halogenated waste container using a spatula or funnel. Avoid generating dust.

    • Liquid Waste: If the compound is in solution, transfer the liquid waste into the designated liquid halogenated waste container. Use a funnel to prevent spills.

Phase 2: Waste Accumulation and Labeling
  • Labeling: Immediately label the waste container. The label must be clear, accurate, and include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "this compound".

    • The specific constituents and their estimated concentrations if in a mixture.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

    • The accumulation start date (the date the first drop of waste enters the container).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[5]

    • Store it with compatible chemicals. Keep it segregated from strong acids, bases, and oxidizing agents to prevent inadvertent reactions.[12]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.

Phase 3: Final Disposal and Handover
  • Do Not Neutralize: While some simple boronic or other acids can be neutralized in the lab, this is not recommended for this compound.[10][13] The halogenated pyridine component complicates simple acid-base reactions and can create more hazardous byproducts. The standard and safest procedure is disposal via a licensed professional service.

  • Arrange for Pickup: Once the container is full (do not exceed 90% capacity) or the accumulation time limit is reached (as per your institution's and local regulations), arrange for collection by your institution’s Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

  • Documentation: Complete all required waste disposal forms or manifests provided by your EHS office. Accurate documentation is a legal requirement.

Emergency Procedures for Spills

Accidents can happen. A clear and immediate response is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control Vapors: Ensure the fume hood is operational. If the spill is outside a hood, eliminate all ignition sources.

  • Contain the Spill:

    • For small solid spills, gently cover with an absorbent material like vermiculite or sand.[5] Avoid raising dust.

    • For small liquid spills, absorb with a chemical absorbent pad or vermiculite.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B START C Work in Fume Hood B->C D Select Waste Container (Halogenated Organic) C->D E Transfer Waste (Avoid Dust/Spills) D->E F Securely Cap & Label Container (Name, Date, Hazards) E->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Container Full or Time Limit Reached? G->H H->G No I Arrange Pickup by EHS/ Certified Contractor H->I Yes J Complete Waste Manifest/ Documentation I->J K Final Disposal (Incineration) J->K END

Caption: Decision workflow for proper segregation and disposal.

By adhering to this structured and scientifically-backed disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment. Safety and compliance are integral to scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.